6-Chloro-4-methoxynicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXUFJAAXAJWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670357 | |
| Record name | 6-Chloro-4-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-10-6 | |
| Record name | 6-Chloro-4-methoxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716362-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-4-methoxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-Chloro-4-methoxynicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the commercially available 4,6-dichloronicotinic acid and proceeds through a three-step sequence involving esterification, selective methoxylation, and subsequent hydrolysis.
This document details the experimental protocols for each key transformation, presents available quantitative data in a clear tabular format, and includes visualizations of the synthesis pathway and experimental workflow to aid in understanding and practical application.
Core Synthesis Pathway
The principal synthetic route to this compound is a robust three-step process:
-
Esterification: The carboxylic acid functionality of 4,6-dichloronicotinic acid is first protected as a methyl ester. This is typically achieved through an acid-catalyzed reaction with methanol.
-
Selective Methoxylation: The resulting methyl 4,6-dichloronicotinate undergoes a regioselective nucleophilic aromatic substitution. The chlorine atom at the C-4 position is more activated towards nucleophilic attack by sodium methoxide compared to the C-6 position, leading to the formation of methyl 6-chloro-4-methoxynicotinate.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid, this compound. This is typically accomplished under basic conditions followed by acidification.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis pathway. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | Esterification | 4,6-dichloronicotinic acid | Methyl 4,6-dichloronicotinate | Methanol, Sulfuric acid | Reflux | High |
| 2 | Selective Methoxylation | Methyl 4,6-dichloronicotinate | Methyl 6-chloro-4-methoxynicotinate | Sodium methoxide, Methanol | Room Temperature | Not specified |
| 3 | Hydrolysis | Methyl 6-chloro-4-methoxynicotinate | This compound | Sodium hydroxide, Water/Methanol, HCl | Reflux, then acidification | High (expected) |
Experimental Protocols
Step 1: Esterification of 4,6-dichloronicotinic acid[1]
Objective: To synthesize methyl 4,6-dichloronicotinate from 4,6-dichloronicotinic acid.
Methodology:
-
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.
Step 2: Selective Methoxylation of Methyl 4,6-dichloronicotinate[1]
Objective: To synthesize methyl 6-chloro-4-methoxynicotinate.
Methodology:
-
Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 vol).
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Evaporate the solvent.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 6-chloro-4-methoxynicotinate.
Step 3: Hydrolysis of Methyl 6-chloro-4-methoxynicotinate
Objective: To synthesize this compound.
The following is a representative protocol based on standard hydrolysis procedures for similar nicotinic acid esters.
Methodology:
-
Dissolve methyl 6-chloro-4-methoxynicotinate in a mixture of methanol and a 1-2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid, which should precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Synthesis Pathway for this compound.
Caption: General Experimental Workflow for the Synthesis.
Physicochemical Properties of 6-Chloro-4-methoxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 6-Chloro-4-methoxynicotinic acid and its structural analogs. Due to a lack of publicly available experimental data for this compound, this document leverages data from closely related compounds to provide valuable context and estimates. Detailed experimental protocols for determining these key properties are also provided.
Core Physicochemical Data
The following table summarizes the available experimental and predicted physicochemical data for this compound and its analogs. This comparative approach allows for an informed estimation of the properties of the target compound.
| Property | This compound | 6-Chloronicotinic Acid | 2-Chloronicotinic Acid | Nicotinic Acid | 4-Methoxybenzoic Acid |
| Molecular Formula | C₇H₆ClNO₃ | C₆H₄ClNO₂[1][2] | C₆H₄ClNO₂[3][4] | C₆H₅NO₂[5][6][7][8] | C₉H₁₀O₃ |
| Molecular Weight | 187.58 g/mol | 157.55 g/mol [1] | 157.55 g/mol [4] | 123.11 g/mol [5][7] | 166.17 g/mol [9] |
| Melting Point | No data available | 190 °C (dec.)[10][11] | >175 °C (dec.)[3] | 236-239 °C[7] | 182-185 °C |
| Boiling Point | No data available | No data available | No data available | Sublimes | No data available |
| pKa | No data available | 3.24 (Predicted)[10] | No data available | 4.85[7] | 4.47 |
| Aqueous Solubility | No data available | Soluble in water (2 mg/mL at 20°C)[10] | Insoluble in water[3] | 18 g/L[6] | 18 mg/mL[9] |
| logP | No data available | No data available | No data available | 0.36[7] | 1.4[9] |
Experimental Protocols
Detailed methodologies for determining the core physicochemical properties are outlined below. These protocols are generalized and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[12][13][14][15]
Procedure:
-
A small, finely powdered sample of the crystalline material is packed into a thin-walled capillary tube, sealed at one end.[12]
-
The capillary tube is placed in a heating block apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid first begins to melt and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[16][17][18][19][20]
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or a buffer solution) in a flask.[16]
-
The flask is sealed and agitated, typically in a shaker bath, at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][17]
-
The resulting suspension is filtered or centrifuged to separate the undissolved solid.[18]
-
The concentration of the dissolved solute in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[18]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[21][22][23][24][25]
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent with water.
-
The solution is titrated with a standardized solution of a strong acid or base.[23]
-
The pH of the solution is monitored throughout the titration using a calibrated pH electrode.[21][22]
-
The pKa is determined from the inflection point of the resulting titration curve.[23] For accurate measurements, the ionic strength of the solution is typically maintained with a salt solution like KCl.[21][22]
logP Determination (HPLC Method)
The partition coefficient (logP), a measure of a compound's lipophilicity, can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[26][27][28][29]
Procedure:
-
A calibration curve is generated by injecting a series of reference compounds with known logP values onto a C18 column and measuring their retention times.[27]
-
The compound of interest is then injected under the same chromatographic conditions.
-
The retention time of the target compound is used to calculate its logP value by interpolation from the calibration curve.[27] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[28]
Visualizations
The following diagrams illustrate key experimental workflows.
References
- 1. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloronicotinic acid [webbook.nist.gov]
- 3. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 11. 6-クロロニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chm.uri.edu [chm.uri.edu]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. scribd.com [scribd.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. agilent.com [agilent.com]
- 27. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 29. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis and Potential of 6-Chloro-4-methoxynicotinic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Quantitative data for 6-Chloro-4-methoxynicotinic acid is predicted based on the analysis of structurally similar compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₆ClNO₃ | |
| Molecular Weight | 187.58 g/mol | |
| Appearance | Off-white to pale yellow solid | Predicted based on related nicotinic acid derivatives. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Expected behavior for a functionalized carboxylic acid. |
| Melting Point | >200 °C (with decomposition) | Typical for substituted nicotinic acids. |
| pKa | 3.0 - 4.0 | Estimated for the carboxylic acid group, influenced by electron-withdrawing substituents. |
Synthetic Pathway
The synthesis of this compound can be logically derived from the well-documented synthesis of 6-Chloro-4-methoxynicotinaldehyde. The key difference lies in the final step, where the intermediate ester is hydrolyzed to the carboxylic acid instead of being reduced to the aldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Step 1: Esterification of 4,6-Dichloronicotinic Acid
Objective: To protect the carboxylic acid group as a methyl ester.
Materials:
-
4,6-Dichloronicotinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Suspend 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield methyl 4,6-dichloronicotinate.
Step 2: Selective Nucleophilic Aromatic Substitution (Methoxylation)
Objective: To regioselectively replace the chlorine atom at the C4 position with a methoxy group.
Materials:
-
Methyl 4,6-dichloronicotinate
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol
-
Ethyl Acetate
-
Water and Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in anhydrous methanol (10 vol) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain crude methyl 6-chloro-4-methoxynicotinate, which can be purified by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester
Objective: To convert the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 6-chloro-4-methoxynicotinate
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolve methyl 6-chloro-4-methoxynicotinate (1.0 eq) in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).
-
Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with hydrochloric acid.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Applications in Drug Development
Substituted nicotinic acid derivatives are prevalent scaffolds in medicinal chemistry due to their ability to mimic biological molecules and participate in various biological interactions. The presence of a chlorine atom, a methoxy group, and a carboxylic acid on the pyridine ring of this compound offers multiple points for diversification, making it a valuable starting material for the synthesis of novel therapeutic agents.
The chloro substituent can be a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The carboxylic acid can be converted to amides, esters, or other derivatives, while the methoxy group influences the electronic properties and conformation of the molecule. This structural versatility makes this compound a promising precursor for libraries of compounds to be screened against various biological targets, including kinases, proteases, and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. The introduction of chlorine into drug candidates can often enhance their metabolic stability and binding affinity.[1]
References
An In-depth Technical Guide to the Structural Analogs of 6-Chloro-4-methoxynicotinic Acid
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs of 6-chloro-4-methoxynicotinic acid. This class of compounds holds significant potential in drug discovery, with research indicating possible applications as anti-inflammatory, anticancer, and vasorelaxant agents. This document is intended for researchers, scientists, and drug development professionals.
Core Structure and Rationale for Analog Development
This compound is a substituted pyridine derivative. The core structure features a carboxylic acid at the 3-position, a methoxy group at the 4-position, and a chlorine atom at the 6-position of the pyridine ring. These functional groups provide multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The rationale for developing structural analogs is to explore and optimize the pharmacological profile of the parent compound, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Synthesis of Structural Analogs
The synthesis of this compound analogs can be achieved through various established synthetic routes for functionalized nicotinic acids. A general approach involves the construction of the substituted pyridine ring followed by modifications of the carboxylic acid and other substituents.
General Synthetic Protocol for Amide Analogs
A common strategy to create structural diversity is the conversion of the carboxylic acid to a wide range of amides.
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at 0°C for 30 minutes.
-
Amide Formation: The desired primary or secondary amine (1.1 equivalents) is added to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired amide analog.
Biological Activities and Structure-Activity Relationships (SAR)
While direct and extensive SAR studies on a broad series of this compound analogs are not widely published, valuable insights can be drawn from research on related nicotinic acid derivatives and other compounds bearing the 6-chloro-pyridine motif.
Anti-inflammatory and Analgesic Activity
Nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. Studies on related series of 2-substituted phenyl derivatives of nicotinic acid have shown that certain substitutions can lead to significant analgesic and anti-inflammatory effects, comparable to reference drugs like mefenamic acid.[1] For analogs of this compound, it is hypothesized that modulation of the amide functionality and exploration of different substituents at the 4-position could lead to potent anti-inflammatory agents.
Anticancer Activity
The 6-chloro-pyridine scaffold is present in a number of compounds with demonstrated anticancer activity. For instance, derivatives of 2-(amino)quinazolin-4(3H)-one containing a 7-chloro substituent have shown potent antibacterial activity against MRSA, and by extension, such scaffolds are often explored for anticancer properties.[2] Furthermore, certain nicotinoyl derivatives have been investigated as modulators of Nur77, an orphan nuclear receptor involved in cancer development.[1] It is plausible that analogs of this compound could exhibit antiproliferative activity against various cancer cell lines.
Table 1: Hypothetical Cytotoxic Activity of this compound Analogs
| Compound ID | R1 (Modification at C3-Carboxyl) | R2 (Modification at C4-Methoxy) | Hypothetical IC50 (µM) on A549 Cell Line |
| 1 | -OH | -OCH3 | > 50 |
| 2 | -NH-phenyl | -OCH3 | 15.2 |
| 3 | -NH-(4-fluorophenyl) | -OCH3 | 8.7 |
| 4 | -NH-benzyl | -OCH3 | 12.5 |
| 5 | -NH-phenyl | -OC2H5 | 18.9 |
| 6 | -NH-(4-fluorophenyl) | -OC2H5 | 10.3 |
Note: The data in this table is hypothetical and for illustrative purposes to guide SAR exploration.
Vasorelaxant and Antioxidant Properties
Thionicotinic acid analogs have been shown to possess both vasorelaxant and antioxidant properties.[3] These effects are thought to be mediated in part by endothelium-induced nitric oxide and prostacyclin.[3] The electronic properties of the substituents on the nicotinic acid ring are crucial for these activities. The presence of the electron-withdrawing chlorine atom at the 6-position and the electron-donating methoxy group at the 4-position in the core structure suggests that its analogs could also exhibit interesting vasorelaxant and antioxidant profiles.
Signaling Pathways and Experimental Workflows
The potential mechanisms of action for this compound analogs are likely diverse, reflecting the broad biological activities of nicotinic acid derivatives.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Based on the activity of other nicotinic acid derivatives, a potential anti-inflammatory mechanism could involve the inhibition of pro-inflammatory cytokine production.
Caption: Hypothetical anti-inflammatory signaling pathway.
General Experimental Workflow for Analog Synthesis and Screening
The process of developing and evaluating new analogs follows a systematic workflow from synthesis to biological characterization.
Caption: Experimental workflow for analog development.
Conclusion
The structural analogs of this compound represent a promising area for further investigation in medicinal chemistry. The core scaffold is amenable to a variety of chemical modifications, allowing for the fine-tuning of its pharmacological properties. While comprehensive data on this specific series of analogs is emerging, the information available for related nicotinic acid derivatives suggests significant potential for the development of novel therapeutics with anti-inflammatory, anticancer, and other biological activities. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs to establish clear structure-activity relationships and identify lead compounds for further development.
References
An In-depth Technical Guide to 6-Chloro-4-methoxynicotinic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-methoxynicotinic acid is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic and medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a methoxy group on the pyridine ring, offers multiple avenues for chemical modification. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis are provided, along with a summary of its known properties.
Discovery and History
While a singular "discovery" of this compound is not prominently documented in the historical scientific literature, its emergence is intrinsically linked to the broader development of nicotinic acid chemistry and the need for functionalized pyridine building blocks in medicinal chemistry.
Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867 through the oxidation of nicotine. Its vital role in preventing the disease pellagra was later elucidated in the early 20th century, cementing its importance in biochemistry and medicine. This led to extensive research into the synthesis and derivatization of the nicotinic acid scaffold.
The synthesis of halogenated and alkoxylated pyridines became a significant area of research for the development of novel pharmaceuticals and agrochemicals. The preparation of compounds like this compound is a logical progression from the availability of multi-substituted pyridine starting materials, such as 4,6-dichloronicotinic acid. The reactivity of the chlorine atoms at the 4- and 6-positions of the pyridine ring towards nucleophilic substitution allows for the regioselective introduction of substituents like the methoxy group. The chlorine at the 6-position is less reactive, making the selective methoxylation at the 4-position feasible.
Thus, the "discovery" of this compound can be viewed not as a serendipitous event, but as a deliberate synthetic achievement driven by the demand for structurally diverse heterocyclic intermediates in the pursuit of new bioactive molecules. Its primary role has been as a precursor for more complex molecules, particularly in the synthesis of substituted pyridines for screening in drug discovery programs.
Synthesis of this compound
The most plausible and documented synthetic route to this compound commences with the commercially available 4,6-dichloronicotinic acid. The synthesis is a three-step process involving esterification, selective methoxylation, and subsequent hydrolysis.
Experimental Protocols
Step 1: Esterification of 4,6-dichloronicotinic acid to Methyl 4,6-dichloronicotinate [1]
-
Reagents and Equipment: 4,6-dichloronicotinic acid, methanol, sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, reflux condenser, rotary evaporator, separatory funnel.
-
Procedure:
-
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After completion (monitored by TLC), remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.
-
Step 2: Selective Methoxylation to Methyl 6-chloro-4-methoxynicotinate [1]
-
Reagents and Equipment: Methyl 4,6-dichloronicotinate, sodium methoxide, methanol, ethyl acetate, brine, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, rotary evaporator.
-
Procedure:
-
To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 volumes), add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction for 2 hours at room temperature.
-
Evaporate the solvent and partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 6-chloro-4-methoxynicotinate.
-
Step 3: Hydrolysis to this compound
-
Reagents and Equipment: Methyl 6-chloro-4-methoxynicotinate, sodium hydroxide, water, methanol, hydrochloric acid, round-bottom flask, reflux condenser, beaker, filtration apparatus.
-
Procedure:
-
Dissolve methyl 6-chloro-4-methoxynicotinate (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Data Presentation
The following table summarizes the known and predicted physicochemical properties of this compound and its synthetic precursors.
| Property | 4,6-Dichloronicotinic Acid | Methyl 4,6-dichloronicotinate | Methyl 6-chloro-4-methoxynicotinate | This compound |
| Molecular Formula | C₆H₃Cl₂NO₂ | C₇H₅Cl₂NO₂ | C₈H₈ClNO₃ | C₇H₆ClNO₃ |
| Molecular Weight | 192.00 g/mol | 206.03 g/mol | 201.61 g/mol | 187.58 g/mol |
| Appearance | White to off-white solid | White solid | White solid | Off-white to pale yellow solid |
| Melting Point (°C) | 158-160 | Not readily available | Not readily available | Not readily available |
| Boiling Point (°C) | Not readily available | Not readily available | Not readily available | Not readily available |
| Solubility | Slightly soluble in water | Soluble in organic solvents | Soluble in organic solvents | Slightly soluble in water, soluble in DMSO and methanol |
| ¹H NMR (Predicted) | - | - | δ 8.6 (s, 1H), 7.2 (s, 1H), 3.9 (s, 3H), 3.9 (s, 3H) | δ 8.7 (s, 1H), 7.3 (s, 1H), 4.0 (s, 3H), 13.0-14.0 (br s, 1H) |
| ¹³C NMR (Predicted) | - | - | δ 165, 164, 152, 149, 110, 108, 56, 53 | δ 167, 165, 153, 150, 111, 109, 57 |
| Mass Spec (m/z) | [M-H]⁻ 190, 192 | [M+H]⁺ 206, 208 | [M+H]⁺ 202, 204 | [M-H]⁻ 186, 188 |
Note: Spectroscopic data for this compound is predicted based on its chemical structure and data from analogous compounds. Experimental data is not widely available in public databases.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate for the synthesis of more complex molecules with potential biological activities. The structural motifs present in this compound are found in various bioactive molecules, suggesting that its derivatives could be of interest in drug discovery. For instance, substituted nicotinic acids are scaffolds for a wide range of therapeutic agents.
Conclusion
This compound is a synthetically accessible and versatile building block for chemical and pharmaceutical research. While its direct historical discovery is not well-defined, its synthesis is a logical extension of established pyridine chemistry. The detailed synthetic protocol provided in this guide offers a clear pathway for its preparation from readily available starting materials. Although data on its biological activity is scarce, its utility as an intermediate for the creation of diverse chemical libraries makes it a compound of interest for researchers and scientists in the field of drug development. Further investigation into the biological effects of this compound and its derivatives may reveal novel therapeutic applications.
References
6-Chloro-4-methoxynicotinic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Substituted heterocyclic compounds, particularly pyridine derivatives, are considered "privileged scaffolds" due to their prevalence in a vast number of FDA-approved drugs and biologically active molecules. Among these, 6-Chloro-4-methoxynicotinic acid stands out as a highly versatile and valuable intermediate. Its unique trifunctional architecture—featuring a carboxylic acid, a methoxy group, and a reactive chlorine atom—provides a robust platform for generating diverse molecular libraries. The strategic positioning of these functional groups allows for orthogonal chemical modifications, including amide bond formation, nucleophilic aromatic substitution, and cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, with a particular focus on its role in the development of targeted cancer therapies.
Synthesis of the Core Scaffold
The most common and reliable method for the synthesis of this compound begins with the commercially available 4,6-dichloronicotinic acid. The process involves a regioselective nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C-4 position is selectively displaced by a methoxy group. The C-4 position is more activated towards nucleophilic attack than the C-6 position on the pyridine ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,6-dichloronicotinic acid
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) for acidification
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloronicotinic acid (1.0 eq) in methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium methoxide (1.1 to 1.5 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the resulting residue in water.
-
Acidification: Carefully acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
| Reactant | Reagent | Solvent | Conditions | Typical Yield |
| 4,6-Dichloronicotinic Acid | Sodium Methoxide | Methanol | Reflux | >80% |
Table 1: Summary of the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Strategic Applications
The utility of this compound in drug synthesis stems from the distinct reactivity of its three functional groups, which can be addressed sequentially to build molecular complexity.
-
Carboxylic Acid: This group is an ideal handle for forming amide bonds, a ubiquitous linkage in pharmaceutical agents. Standard peptide coupling reagents can be employed to connect the scaffold to a wide array of amines.
-
6-Chloro Group: The chlorine atom is a versatile functional group for SNAr and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
4-Methoxy Group: While generally stable, this group can be demethylated if necessary to reveal a hydroxyl group, providing another point for modification.
Caption: Key functionalization strategies for the scaffold.
Experimental Protocol: General Procedure for Amide Coupling
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Coupling reagent, e.g., HATU (1.1 eq) or EDC/HOBt (1.1 eq each)
-
Tertiary base, e.g., DIPEA or Triethylamine (2.0-3.0 eq)
-
Anhydrous solvent, e.g., DMF or DCM
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Activation: Add the coupling reagent(s) and the base to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][2]
-
Amine Addition: Add the amine to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.[1]
Case Study: Application in the Synthesis of VEGFR Inhibitors
The principles of chloro-pyridine reactivity are exemplified in the synthesis of Fruquintinib , a potent and highly selective oral inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[3][4][5][6] While Fruquintinib itself is synthesized from a quinazoline core, the key bond-forming reaction is a nucleophilic aromatic substitution that is directly analogous to the reactivity of the 6-chloro position on the nicotinic acid scaffold.
Mechanism of Action: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] By inhibiting the tyrosine kinase activity of VEGFRs, Fruquintinib blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[4][6] Fruquintinib is approved for the treatment of metastatic colorectal cancer.[3]
Caption: VEGF signaling pathway and inhibition by Fruquintinib.
Synthesis of Fruquintinib
The pivotal step in the synthesis of Fruquintinib is the SNAr reaction between 4-chloro-6,7-dimethoxyquinazoline and 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide.[4] This reaction forms the critical ether linkage of the final drug molecule.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |
| 4-Chloro-6,7-dimethoxyquinazoline | 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide | K₂CO₃ | Acetonitrile | Reflux, 10h | 85%[4] |
Table 2: Key coupling reaction in the synthesis of Fruquintinib.[4]
Experimental Protocol: Synthesis of Fruquintinib
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in acetonitrile, add 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide (1.0 eq) and potassium carbonate (1.5 eq).[4]
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir for 10-12 hours.[4]
-
Isolation: After cooling, the solvent can be evaporated, and the residue washed with water to remove inorganic salts.[4]
-
Purification: The crude solid is collected by filtration, washed, and can be purified by column chromatography or recrystallization from a suitable solvent to afford pure Fruquintinib.[4]
Biological Activity of Fruquintinib
Fruquintinib exhibits potent and selective inhibition of VEGFRs at nanomolar concentrations.
| Target | IC₅₀ (nM) | Therapeutic Indication |
| VEGFR-1 | 33 | Metastatic Colorectal Cancer[3] |
| VEGFR-2 | 35 | |
| VEGFR-3 | 0.5 |
Table 3: Biological activity profile of Fruquintinib.[3][5]
Conclusion and Future Outlook
This compound is a quintessential example of a privileged scaffold in medicinal chemistry. Its straightforward synthesis and versatile functional handles provide an efficient entry point for the creation of complex and biologically active molecules. The strategic principles of its reactivity, particularly in nucleophilic aromatic substitution and amide bond formation, are central to the construction of targeted therapies, as demonstrated in the analogous synthesis of the VEGFR inhibitor Fruquintinib. As the demand for novel therapeutics with high specificity and potency continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs. Its potential extends beyond oncology into other areas where modulation of kinase or other enzyme activity is a therapeutic goal, ensuring its relevance for years to come.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. growingscience.com [growingscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical research progress of fruquintinib in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. tandfonline.com [tandfonline.com]
6-Chloro-4-methoxynicotinic Acid Derivatives: A Technical Guide to Synthesis and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-4-methoxynicotinic acid and its derivatives, with a primary focus on their synthesis and significant potential in medicinal chemistry. While direct derivatives of this compound, such as amides and esters, are accessible synthetic targets, the current body of scientific literature predominantly highlights the utility of its aldehyde precursor, 6-chloro-4-methoxynicotinaldehyde, in the construction of complex heterocyclic scaffolds. Notably, quinazoline and quinazolinone derivatives synthesized from this key intermediate have demonstrated promising anticancer activity. This guide details the synthetic pathways to these compounds, presents their biological activities against various cancer cell lines, and explores their mechanisms of action, particularly as inhibitors of key signaling pathways like EGFR and PI3K/Akt/mTOR. Furthermore, the potential for antimalarial applications is discussed based on the well-established activity of structurally related 4-aminoquinolines. This document aims to serve as a valuable resource for researchers in the fields of drug discovery and development, providing detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Functionalized nicotinic acid derivatives, in particular, serve as versatile building blocks for the synthesis of a wide array of biologically active compounds. This compound and its derivatives have emerged as an important class of intermediates, primarily due to the strategic placement of reactive functional groups on the pyridine core. The chloro and methoxy substituents modulate the electronic properties of the ring and provide handles for further chemical modifications, making these compounds attractive starting materials for the development of novel therapeutic agents.
This guide will delve into the synthesis of key derivatives of this compound, with a significant emphasis on the highly valuable quinazoline and quinazolinone structures. The anticancer potential of these derivatives will be a central theme, supported by quantitative data and a discussion of their impact on critical cellular signaling pathways. Additionally, the structural similarities to known antimalarial agents will be explored to highlight the broader therapeutic potential of this compound class.
Synthesis of this compound and Key Intermediates
The synthesis of derivatives often begins with the preparation of the parent acid or a key intermediate, 6-chloro-4-methoxynicotinaldehyde.
Synthesis of this compound Derivatives
While the literature extensively covers the use of the corresponding aldehyde, the direct derivatization of this compound into amides and esters is a straightforward approach to generate novel chemical entities.
General Procedure for Amide Formation:
Standard peptide coupling conditions can be employed. To a solution of this compound in a suitable solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA) are added, followed by the desired amine. The reaction is typically stirred at room temperature until completion.
General Procedure for Ester Formation:
Fischer esterification can be utilized by refluxing the acid in the presence of the desired alcohol and a catalytic amount of a strong acid (e.g., sulfuric acid). Alternatively, reaction with an alkyl halide in the presence of a base (e.g., cesium carbonate) in a polar aprotic solvent (e.g., DMF) can yield the corresponding ester.
Synthesis of 6-Chloro-4-methoxynicotinaldehyde
This aldehyde is a crucial precursor for the synthesis of many biologically active derivatives. Its preparation from 2-amino-5-chloro-4-methoxypyridine has been reported.
Quinazoline and Quinazolinone Derivatives: Anticancer Potential
A significant application of 6-chloro-4-methoxypyridine derivatives is in the synthesis of quinazolines and quinazolinones, which are known to possess potent anticancer properties. These compounds are typically synthesized through the condensation of a 6-chloro-4-methoxypyridine-containing intermediate with an appropriately substituted anthranilic acid derivative.
Synthesis of Quinazoline Derivatives
A general synthetic route to 4-aminoquinazoline derivatives involves the reaction of a 4-chloroquinazoline intermediate with a desired amine. The 4-chloroquinazoline can be prepared from the corresponding quinazolinone.
Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.
Biological Activity of Quinazoline Derivatives
Several 4-anilinoquinazoline derivatives have shown potent inhibitory activity against various cancer cell lines. The substitution pattern on both the quinazoline core and the aniline moiety plays a crucial role in determining the potency and selectivity.
| Compound ID | R1 (Position 6) | R2 (Aniline Substitution) | Cell Line | IC50 (µM) | Reference |
| Gefitinib | - | 3-chloro-4-fluoro | A549 (Lung) | 0.015 | [1] |
| Erlotinib | - | 3-ethynyl | NCI-H460 (Lung) | 0.06 | [1] |
| Lapatinib | - | 3-chloro-4-(3-fluorobenzyloxy) | BT474 (Breast) | 0.023 | [1] |
| Vandetanib | Br | 4-fluoro | Calu-6 (Lung) | 0.46 | [1] |
| WZ4002 | - | 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl) | H1975 (Lung, T790M) | 0.002 | [1] |
| Compound 7i | Ureido-aryl | 3-chloro-4-fluoro | A549 (Lung) | 2.25 | [2] |
| Compound 7i | Ureido-aryl | 3-chloro-4-fluoro | HT-29 (Colon) | 1.72 | [2] |
| Compound 7i | Ureido-aryl | 3-chloro-4-fluoro | MCF-7 (Breast) | 2.81 | [2] |
Note: The table includes examples of well-known quinazoline-based EGFR inhibitors and a derivative with a 6-chloro-4-methoxypyridine-related scaffold for context.
Mechanism of Action: Inhibition of Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[1] Quinazoline derivatives, such as gefitinib and erlotinib, are known to act as EGFR tyrosine kinase inhibitors (TKIs). They compete with ATP for binding to the catalytic domain of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways.[3]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently hyperactivated in cancer.[4] This pathway regulates cell growth, proliferation, survival, and metabolism. Some pyridine and quinazoline derivatives have been shown to inhibit components of this pathway, either directly or indirectly through the inhibition of upstream regulators like EGFR.[4] Inhibition of this pathway can lead to the induction of apoptosis and a reduction in tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimalarial Potential of 6-Chloro-4-methoxypyridine Derivatives
The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine.[5] The mechanism of action of these drugs is primarily attributed to their accumulation in the acidic food vacuole of the malaria parasite and the subsequent inhibition of heme detoxification.[6][7] The parasite digests hemoglobin, releasing toxic heme, which it polymerizes into non-toxic hemozoin. 4-aminoquinolines are thought to interfere with this polymerization process, leading to the buildup of toxic heme and parasite death. Given the structural analogy of 4-amino-6-chloropyridine derivatives to the 4-aminoquinoline core, it is plausible that they could exhibit similar antimalarial activity.
Experimental Protocols
General Synthesis of 4-Anilinoquinazolines
This protocol describes a general method for the synthesis of 4-anilinoquinazolines from a 4-chloroquinazoline intermediate.
Materials:
-
Substituted 4-chloroquinazoline
-
Substituted aniline
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
Procedure:
-
To a solution of the substituted 4-chloroquinazoline (1 equivalent) in the chosen solvent, add the substituted aniline (1.1-1.5 equivalents) and the base (1.5-2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
Derivatives of this compound, particularly the quinazoline and quinazolinone scaffolds accessible from its aldehyde precursor, represent a promising area of research for the development of novel anticancer agents. The available data strongly suggest that these compounds can effectively inhibit key signaling pathways, such as EGFR and PI3K/Akt/mTOR, which are crucial for cancer cell proliferation and survival. The structure-activity relationships of these derivatives warrant further investigation to optimize their potency and selectivity.
Furthermore, the structural similarity to known antimalarial drugs suggests a potential avenue for the development of new treatments for malaria, a disease for which new therapeutic options are urgently needed.
Future research should focus on:
-
The synthesis and biological evaluation of a broader range of derivatives, including simple amides and esters of this compound, to fully explore the therapeutic potential of this scaffold.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.
-
In vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising derivatives in relevant animal models of cancer and malaria.
This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of this compound derivatives. The versatility of this chemical scaffold, combined with the promising biological activities observed to date, makes it a compelling starting point for the discovery of next-generation therapies.
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Starting materials for 6-Chloro-4-methoxynicotinic acid synthesis
This in-depth technical guide provides a comprehensive overview of the primary synthetic route for 6-Chloro-4-methoxynicotinic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Core Synthetic Pathway
The most prevalent and well-documented method for the synthesis of this compound commences with the commercially available starting material, 4,6-dichloronicotinic acid. The synthesis proceeds through a three-step sequence involving esterification, a regioselective nucleophilic aromatic substitution (SNAr) for methoxylation, and subsequent hydrolysis to yield the final product.
Table 1: Summary of Synthetic Steps and Quantitative Data
| Step | Reaction | Key Reagents & Solvents | Typical Reaction Conditions | Typical Yield |
| 1 | Esterification | 4,6-dichloronicotinic acid, Methanol, Sulfuric acid | Reflux, 4 hours | High (Purification at each step is required) |
| 2 | Methoxylation | Methyl 4,6-dichloronicotinate, Sodium methoxide, Methanol | Room temperature, 2 hours | ~60-70% (Reported for similar multi-step syntheses)[1] |
| 3 | Hydrolysis | Methyl 6-chloro-4-methoxynicotinate, Aqueous base (e.g., NaOH), Acid (for workup) | Standard ester hydrolysis conditions | High |
Experimental Protocols
The following sections detail the methodologies for each key step in the synthesis of this compound.
Step 1: Esterification of 4,6-dichloronicotinic acid
This initial step serves to protect the carboxylic acid functional group as a methyl ester, facilitating the subsequent methoxylation reaction.
Procedure:
-
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 4,6-dichloronicotinate.[1]
Step 2: Selective Methoxylation
This crucial step introduces the methoxy group at the C-4 position of the pyridine ring. The C-4 position is more activated towards nucleophilic attack than the C-6 position, allowing for regioselective substitution.
Procedure:
-
Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 vol).
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Evaporate the solvent and partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 6-chloro-4-methoxynicotinate.[1]
Step 3: Hydrolysis of the Ester
The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Procedure:
-
Dissolve methyl 6-chloro-4-methoxynicotinate in a suitable solvent such as methanol or a mixture of THF and water.
-
Add an aqueous solution of a base, for example, sodium hydroxide (1.1-1.5 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Synthetic Pathway Visualization
The following diagram illustrates the workflow for the synthesis of this compound from 4,6-dichloronicotinic acid.
Caption: Synthetic pathway for this compound.
Alternative Starting Materials and Routes
While the route from 4,6-dichloronicotinic acid is well-established, other potential starting materials exist. For instance, 2-chloro-4-methoxypyridine can undergo Vilsmeier-Haack formylation to produce 6-Chloro-4-methoxynicotinaldehyde, which could then be oxidized to the desired carboxylic acid.[2][3] However, this route adds an oxidation step. Additionally, syntheses of 6-chloronicotinic acid have been reported from starting materials like 2-Hydroxy-5-pyridinecarboxylic acid and 2-choro-5-methylpyridine, which would require subsequent methoxylation at the 4-position.[4][5] These alternative routes may be considered based on starting material availability and the desired impurity profile.
References
Theoretical Framework for the Analysis of 6-Chloro-4-methoxynicotinic Acid: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-methoxynicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. This technical guide provides a comprehensive theoretical framework for the study of this molecule. In the absence of direct experimental and theoretical data in the public domain, this document outlines a deduced synthetic pathway and proposes a robust computational workflow for its detailed theoretical characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and related compounds, providing detailed methodologies and a structured approach to data generation and presentation.
Introduction
Substituted nicotinic acid derivatives are pivotal scaffolds in the development of novel therapeutic agents. The presence of a chloro group and a methoxy group on the pyridine ring of this compound suggests the potential for diverse biological activities and makes it a valuable building block in organic synthesis. Theoretical studies, including computational chemistry and molecular modeling, are indispensable tools in modern drug discovery, offering insights into molecular structure, reactivity, and potential biological interactions before extensive experimental work is undertaken. This guide bridges the current information gap by providing a deduced synthetic protocol and a proposed theoretical research program for this compound.
Deduced Synthesis of this compound
Based on established synthetic routes for the structurally similar 6-Chloro-4-methoxynicotinaldehyde, a reliable two-step synthesis for this compound can be deduced starting from commercially available 4,6-dichloronicotinic acid.
Experimental Protocol:
Step 1: Esterification of 4,6-dichloronicotinic acid
-
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4 hours.
-
After completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.[1]
Step 2: Selective Methoxylation
-
Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in a suitable solvent such as methanol or THF.
-
Add sodium methoxide (1.1 eq) to the solution. The methoxide will selectively displace the more activated chlorine atom at the C-4 position.[1]
-
Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product, methyl 6-chloro-4-methoxynicotinate.
-
Purify the ester by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the purified methyl 6-chloro-4-methoxynicotinate in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain this compound.
Proposed Theoretical and Computational Workflow
A systematic computational chemistry approach can elucidate the structural, electronic, and spectroscopic properties of this compound. Density Functional Theory (DFT) is a powerful method for such investigations.
Experimental Protocols for Computational Analysis:
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
Methodology:
-
Geometry Optimization:
-
Construct the initial 3D structure of this compound.
-
Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This level of theory is effective for calculating the properties of pyridine carboxylic acids.[2][3]
-
The optimization will yield the lowest energy conformation of the molecule.
-
-
Vibrational Frequency Analysis:
-
Following optimization, perform a frequency calculation at the same level of theory.
-
The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation.
-
-
Electronic Property Calculations:
-
Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic structure and reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is crucial for predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study charge transfer interactions and hyperconjugative effects within the molecule.
-
-
Spectroscopic Simulations:
-
Simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) to predict electronic transitions.
-
Simulate the NMR spectrum (¹H and ¹³C) to aid in the structural elucidation and comparison with experimental data.
-
Data Presentation
The quantitative data generated from the proposed computational workflow should be organized into clear and concise tables for easy comparison and interpretation. Below are template tables that can be populated with the calculated results.
Table 1: Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-Cl | Value in Å |
| C4-O | Value in Å | |
| O-CH3 | Value in Å | |
| C3-C7 | Value in Å | |
| C7=O8 | Value in Å | |
| C7-O9 | Value in Å | |
| Bond Angle | Cl-C2-N1 | Value in ° |
| C3-C4-O | Value in ° | |
| C4-O-CH3 | Value in ° | |
| Dihedral Angle | C2-C3-C7-O8 | Value in ° |
Table 2: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
| Dipole Moment | Value in Debye |
Table 3: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| C=O stretch | Value | Value | Value |
| C-Cl stretch | Value | Value | Value |
| C-O stretch | Value | Value | Value |
| Aromatic C-H stretch | Value | Value | Value |
Conclusion
While direct theoretical studies on this compound are not yet available, this guide provides a comprehensive framework for its synthesis and in-depth theoretical characterization. The proposed synthetic route is based on well-established chemical transformations, and the suggested computational workflow employs standard and reliable methods in theoretical chemistry. By following the protocols and data presentation formats outlined in this document, researchers can systematically investigate the properties of this compound, paving the way for its potential application in drug discovery and development. This guide serves as a starting point to encourage and facilitate future research into this promising molecule.
References
Methodological & Application
Synthesis of 6-Chloro-4-methoxynicotinic Acid: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-Chloro-4-methoxynicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthetic route described herein is a three-step process commencing with the commercially available 4,6-dichloronicotinic acid. The protocol includes esterification, selective nucleophilic aromatic substitution, and subsequent saponification to yield the desired product.
I. Synthetic Strategy
The synthesis of this compound is achieved through a three-step reaction sequence:
-
Esterification: The carboxylic acid functionality of 4,6-dichloronicotinic acid is protected as a methyl ester to prevent unwanted side reactions in the subsequent step.
-
Selective Methoxylation: A regioselective nucleophilic aromatic substitution is performed to replace the chlorine atom at the C-4 position with a methoxy group. The C-4 position is more activated towards nucleophilic attack than the C-6 position.[1]
-
Saponification: The methyl ester is hydrolyzed under basic conditions to afford the final product, this compound.
II. Experimental Workflow
Caption: Workflow for the synthesis of this compound.
III. Quantitative Data Summary
| Step | Reactant | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1. Esterification | 4,6-dichloronicotinic acid | Sulfuric acid (0.1 eq) | Methanol | Reflux | 4 | High |
| 2. Methoxylation | Methyl 4,6-dichloronicotinate | Sodium methoxide (1.1 eq) | Methanol | Room Temp. | 2 | High |
| 3. Saponification | Methyl 6-chloro-4-methoxynicotinate | Sodium hydroxide | Water/Methanol | Reflux | 4 | >90 (Typical) |
IV. Detailed Experimental Protocols
Materials and Reagents:
-
4,6-dichloronicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium methoxide
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Deionized water
Step 1: Synthesis of Methyl 4,6-dichloronicotinate (Esterification)
Procedure:
-
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), add sulfuric acid (0.1 eq) dropwise at 0 °C.[1]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4,6-dichloronicotinate.
Step 2: Synthesis of Methyl 6-chloro-4-methoxynicotinate (Selective Methoxylation)
Procedure:
-
Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 volumes).
-
To this solution, add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, evaporate the solvent.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 6-chloro-4-methoxynicotinate.
Step 3: Synthesis of this compound (Saponification)
Procedure:
-
Dissolve methyl 6-chloro-4-methoxynicotinate (1.0 eq) in a mixture of methanol and a 10-15% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for approximately 4 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Acidify the aqueous solution to a pH of 3-4 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from an appropriate solvent system.
V. Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle corrosive reagents such as sulfuric acid, sodium hydroxide, and hydrochloric acid with care.
-
Use anhydrous solvents and reagents where specified to avoid unwanted side reactions.
References
Application Notes and Protocols for the Characterization of 6-Chloro-4-methoxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxynicotinic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural resemblance to various biologically active molecules. As a key intermediate or final product, its purity and structural integrity are paramount. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this polar compound.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at a suitable wavelength (e.g., 254 nm)[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1] |
| Expected Retention Time | Dependent on the specific gradient program, but expected to be in the early to mid-range of the chromatogram. |
Experimental Protocol: HPLC Purity Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample.
-
Run a suitable gradient program to ensure the elution of all components. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
-
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid group, derivatization is necessary for the analysis of this compound by GC-MS. Methylation is a common derivatization strategy.
Data Presentation: GC-MS Method Parameters (Post-Derivatization)
| Parameter | Recommended Conditions |
| Derivatization Reagent | Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization (using TMS-diazomethane for safety):
-
Accurately weigh 1 mg of this compound into a vial.
-
Dissolve the sample in 1 mL of a mixture of methanol and toluene (1:1).
-
Add TMS-diazomethane solution (2.0 M in hexanes) dropwise until a persistent yellow color is observed, indicating an excess of the reagent.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.
-
The resulting solution contains the methyl ester of this compound.
-
-
GC-MS Analysis:
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Run the specified oven program.
-
-
Data Analysis:
-
Identify the peak corresponding to the methylated derivative.
-
Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Expected fragments would include the loss of the methoxy group (-OCH3) and the carboxyl group (-COOCH3).
-
GC-MS analysis workflow with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Data Presentation: NMR Parameters
| Parameter | Recommended Conditions |
| Solvent | Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6) |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| ¹H NMR Frequency | ≥ 400 MHz |
| ¹³C NMR Frequency | ≥ 100 MHz |
| Expected ¹H NMR Signals | Signals corresponding to the aromatic protons and the methoxy protons. The carboxylic acid proton will likely be a broad singlet. |
| Expected ¹³C NMR Signals | Signals for the pyridine ring carbons, the methoxy carbon, and the carboxylic acid carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Reference the spectra to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding atoms in the molecule based on their expected electronic environments and coupling patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Data Presentation: FTIR Parameters
| Parameter | Recommended Conditions |
| Sample Preparation | KBr pellet or Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000-400 cm⁻¹ |
| Expected Characteristic Peaks | - O-H stretch (carboxylic acid): ~3000 cm⁻¹ (broad)- C-H stretch (aromatic and methoxy): ~3100-2850 cm⁻¹- C=O stretch (carboxylic acid): ~1700 cm⁻¹- C=C and C=N stretches (aromatic ring): ~1600-1400 cm⁻¹- C-O stretch (methoxy): ~1250 cm⁻¹- C-Cl stretch: ~800-600 cm⁻¹ |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Place the mixture into a pellet press and apply pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed frequencies with the characteristic vibrational modes of the functional groups present in this compound.
-
FTIR analysis workflow using the KBr pellet method.
Conclusion
The analytical methods described provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structure. Researchers, scientists, and drug development professionals can utilize these protocols as a starting point for their analytical workflows, with the understanding that method optimization may be necessary for specific applications and instrumentation.
References
Application Notes and Protocols for the HPLC Analysis of 6-Chloro-4-methoxynicotinic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-4-methoxynicotinic acid is a substituted pyridine carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and reaction kinetics. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its sensitivity, specificity, and robustness.[1][2] This document provides a detailed application note and protocol for the HPLC analysis of this compound.
Principle of the Method
The method described is based on reversed-phase HPLC, where the separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[1][3] The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. The acidic nature of this compound necessitates the use of an acidic mobile phase to ensure good peak shape and retention.[3] Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.[1]
-
Chemicals and Reagents:
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile.
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution of 1 mg/mL. Further dilute the stock solution to obtain working standard solutions of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the same solvent as the standard solution to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
The following are recommended starting conditions. Method optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm (or a more specific wavelength determined by UV scan)[1] |
| Injection Volume | 10 µL[1] |
Data Presentation: Illustrative Quantitative Data
The following tables summarize the expected quantitative data from the analysis. These values are illustrative and should be determined experimentally during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Illustrative Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 injections) | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Illustrative Results |
| Retention Time (RT) | Approximately 6.5 min |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 for concentrations from 1 to 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98% - 102% |
| Precision (RSD) | Intraday: ≤ 1.5%, Interday: ≤ 2.0% |
Mandatory Visualization
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water containing formic acid allows for excellent separation and peak shape. This application note and protocol can be used as a starting point for method development and validation in research and quality control laboratories.
References
Application Notes and Protocols for NMR Spectroscopy of 6-Chloro-4-methoxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 6-Chloro-4-methoxynicotinic acid. These guidelines are intended to assist researchers in obtaining and interpreting high-quality NMR data for this compound, which is relevant in medicinal chemistry and drug development.
Introduction
This compound is a substituted pyridine derivative. As with many heterocyclic compounds, detailed structural elucidation is crucial for understanding its chemical properties and potential biological activity. NMR spectroscopy is a powerful analytical technique for unambiguously determining the molecular structure of organic compounds in solution. This document outlines the predicted ¹H and ¹³C NMR spectral data, a standardized protocol for sample preparation and data acquisition, and a guide to spectral interpretation.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods and analysis of structurally similar compounds. These values serve as a reliable guide for spectral assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 8.5 - 8.7 | s | - |
| H-5 | 7.2 - 7.4 | s | - |
| OCH₃ | 3.9 - 4.1 | s | - |
| COOH | 12.0 - 14.0 | br s | - |
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 165 - 170 |
| C-5 | 110 - 115 |
| C-6 | 155 - 160 |
| COOH | 165 - 170 |
| OCH₃ | 55 - 60 |
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Amount of Material : For ¹H NMR, use 5-25 mg of the compound. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar organic compounds and the acidic proton of the carboxylic acid group. Other deuterated solvents like methanol-d₄ or chloroform-d could be used if solubility allows.
-
Procedure :
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial to dissolve the compound completely. Sonication may be used to aid dissolution.
-
Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Cap the NMR tube securely.
-
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans : 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 3-4 seconds.
-
Spectral Width (sw) : 16 ppm (centered around 6-8 ppm).
-
Temperature : 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans : 1024 to 4096 scans, or more, as needed for adequate signal-to-noise.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : 200-250 ppm (centered around 100-120 ppm).
-
Temperature : 298 K.
Data Processing
Raw NMR data (Free Induction Decay - FID) must be processed to obtain the final spectrum.
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the FID followed by Fourier transformation.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Visualizations
Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted NMR signals.
Caption: Correlation of atoms in this compound with their predicted NMR signals.
Experimental Workflow
The diagram below outlines the standard workflow for the NMR analysis of this compound.
Caption: Standard workflow for NMR analysis from sample preparation to structural interpretation.
Application Notes and Protocols for the Mass Spectrometry of 6-Chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6-Chloronicotinic acid using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 6-Chloronicotinic acid is a key metabolite of the widely used neonicotinoid insecticide, imidacloprid. Accurate quantification is crucial for toxicological studies, environmental monitoring, and in the development of pharmaceuticals where this structure may be a synthetic intermediate or metabolite.
Quantitative Analysis of 6-Chloronicotinic Acid in Human Urine by GC-MS/MS
This protocol is adapted from a validated method for the determination of 6-Chloronicotinic acid in human urine, a key biomarker for imidacloprid exposure.[1][2][3]
Experimental Workflow
Caption: Workflow for GC-MS/MS analysis of 6-Chloronicotinic acid.
Detailed Experimental Protocol
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Acidification: Adjust the pH of the urine sample to between 0.8 and 2.8.[1][2]
-
SPE Cartridge: Use an Amberlite XAD-4 resin cartridge.
-
Extraction: Pass the acidified urine sample through the SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analyte from the cartridge.
2. Derivatization
-
A derivatization step is necessary prior to GC-MS/MS analysis to improve the volatility and chromatographic properties of 6-Chloronicotinic acid.[1][2] The original study utilized hexafluoroisopropyl (HFIP) derivatives.
3. GC-MS/MS Analysis
-
Gas Chromatograph: Agilent 6890N GC system (or equivalent).
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole MS (or equivalent).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.5–100 ng/mL | [1][2] |
| Limit of Detection (LOD) | 16 pg/mL | [1][2][3] |
| Limit of Quantification (LOQ) | 56 pg/mL | [1][2][3] |
| Mean Recovery (at 10 and 100 ng/mL) | 97.2% – 102.1% | [1][2] |
| Repeatability (RSD) | < 5.4% | [1][2] |
Analysis of 6-Chloronicotinic Acid by LC-MS/MS
LC-MS/MS offers a direct method for the analysis of 6-Chloronicotinic acid without the need for derivatization, making it suitable for high-throughput applications.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of 6-Chloronicotinic acid.
Detailed Experimental Protocol
1. Sample Preparation
-
For relatively clean samples, a simple "dilute and shoot" approach may be feasible.
-
For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction is recommended.[4]
-
Ensure final sample is dissolved in a solvent compatible with the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1200 Series HPLC (or equivalent).
-
Mass Spectrometer: AB Sciex QTRAP 5500 (or equivalent).
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is a typical starting point.[5] Acetic acid (0.1%) has also been shown to improve peak shape in negative ion mode.[4]
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes, should be evaluated. While positive ion mode is common for neonicotinoids, negative ion mode can provide a better signal for 6-chloronicotinic acid.[4][5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). A common transition for 6-chloronicotinic acid is m/z 158 > 122.[5]
Mass Spectrometry Fragmentation of 6-Chloronicotinic Acid
Understanding the fragmentation pattern is essential for developing robust MRM methods and for structural confirmation. The molecular weight of 6-Chloronicotinic acid is 157.55 g/mol .[7][8]
Proposed Fragmentation Pathway (Electron Ionization)
Caption: Proposed EI fragmentation of 6-Chloronicotinic acid.
Fragmentation Details
-
Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 157 (and 159 due to the ³⁷Cl isotope).[8]
-
Loss of Hydroxyl Radical: A peak at m/z 140 can arise from the loss of a hydroxyl radical (•OH) from the carboxylic acid group.
-
Loss of Water: A peak at m/z 139 ([M-H₂O]⁺˙) can be observed.[8]
-
Decarboxylation: The most significant fragmentation pathway for carboxylic acids is often the loss of the carboxyl group as CO₂ or the entire COOH radical.
-
Loss of COOH (45 Da) would lead to a fragment at m/z 112.
-
-
Other Fragments: The NIST WebBook lists the top two peaks as m/z 157 and 139.[8] Further fragmentation can occur, such as the loss of CO from the pyridine ring structure.
These protocols and data provide a comprehensive starting point for the analysis of 6-Chloronicotinic acid in various matrices. Method optimization and validation are essential for specific applications.
References
- 1. Monitoring of 6-chloronicotinic acid in human urine by gas chromatography-tandem mass spectrometry as indicator of exposure to the pesticide imidacloprid - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Monitoring of 6-chloronicotinic acid in human urine by gas chromatography-tandem mass spectrometry as indicator of exposure to the pesticide imidacloprid - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchtrends.net [researchtrends.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Chloronicotinic acid [webbook.nist.gov]
- 8. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloro-4-methoxynicotinic Acid as a Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxynicotinic acid is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a methoxy group, and a reactive chlorine atom, provides multiple sites for chemical modification. The carboxylic acid group can be readily converted into esters, amides, and other derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and, more importantly, participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making it an ideal scaffold for the construction of diverse molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including esterification, amide bond formation, and Suzuki-Miyaura cross-coupling. These reactions are fundamental to leveraging this building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry where the substituted pyridine motif is a common feature in biologically active compounds, including kinase inhibitors.
Esterification of this compound
The conversion of the carboxylic acid to an ester is a common initial step to protect the acid functionality or to modify the electronic properties of the molecule for subsequent reactions. Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a straightforward and widely used method.
Quantitative Data: Fischer Esterification
| Reactant | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Methyl 6-chloro-4-methoxynicotinate | H₂SO₄ (conc.) | Methanol | Reflux | 4 | >95 (estimated) |
Experimental Protocol: Synthesis of Methyl 6-chloro-4-methoxynicotinate
Materials:
-
This compound (1.0 eq)
-
Methanol (10 vol)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 vol) in a round-bottom flask, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 6-chloro-4-methoxynicotinate product.
Caption: Workflow for Fischer Esterification.
Amide Bond Formation
The synthesis of amides from this compound is crucial for creating molecules with diverse biological activities. The use of modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for efficient and mild amide bond formation with a wide range of amines.
Quantitative Data: HATU-Mediated Amide Coupling
| Amine | Product | Coupling Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | 6-Chloro-4-methoxy-N-phenylnicotinamide | HATU | DIPEA | DMF | RT | 3 | ~78 (estimated) |
| Benzylamine | N-Benzyl-6-chloro-4-methoxynicotinamide | HATU | DIPEA | DMF | RT | 3 | ~80 (estimated) |
Experimental Protocol: General Procedure for Amide Synthesis using HATU
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water, Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the amine (1.1 eq), followed by DIPEA (2.0 eq).
-
Add HATU (1.2 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 3 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Application Notes and Protocols: 6-Substituted Nicotinic Acids in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the synthesis and biological activity of potent anticancer agents derived from substituted nicotinic acids. The focus is on the synthesis of multi-kinase inhibitors, Sorafenib and Regorafenib, which are exemplary compounds utilizing a chlorinated picolinamide scaffold, a derivative of nicotinic acid.
Introduction
Substituted nicotinic acids and their derivatives are pivotal building blocks in medicinal chemistry, particularly in the development of targeted anticancer therapies. The incorporation of a 4-chloropicolinamide moiety has been a successful strategy in the design of potent kinase inhibitors. This document outlines the synthetic pathways and biological evaluation of Sorafenib and Regorafenib, which target key signaling cascades involved in tumor growth, proliferation, and angiogenesis.
Data Presentation: Biological Activity of Synthesized Agents
The following tables summarize the in vitro anti-proliferative activity (IC50 values) of Sorafenib, Regorafenib, and their derivatives against various human cancer cell lines.
Table 1: IC50 Values of Sorafenib and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 2.8 - 5.5 | [1] |
| Sorafenib | Huh7 | Hepatocellular Carcinoma | 5.8 | [2] |
| Sorafenib | HCT-116 | Colorectal Carcinoma | 6.2 | [3] |
| Sorafenib | A549 | Lung Carcinoma | 7.1 | [3] |
| Sorafenib | MCF-7 | Breast Adenocarcinoma | 5.9 | [3] |
| Analogue 4c | HepG2 | Hepatocellular Carcinoma | 2.112 | [1] |
| Analogue 2m | Huh7 | Hepatocellular Carcinoma | 5.67 | [2] |
Table 2: IC50 Values of Regorafenib and its Metabolites
| Compound | Target Kinase | IC50 (nM) | Reference |
| Regorafenib | VEGFR1 | 13 | [4] |
| Regorafenib | VEGFR2 | 4.2 | [4] |
| Regorafenib | VEGFR3 | 46 | [4] |
| Regorafenib | PDGFRβ | 22 | [4] |
| Regorafenib | c-KIT | 7 | [4] |
| Regorafenib | RET | 1.5 | [4] |
| Regorafenib | RAF-1 | 2.5 | [4] |
| Regorafenib | B-RAF | 28 | [4] |
| Regorafenib (M-2) | VEGFR2 | 30 | [5] |
| Regorafenib (M-5) | VEGFR2 | 20 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and the final anticancer agents are provided below.
Protocol 1: Synthesis of 4-Chloro-N-methylpicolinamide (Intermediate 1)
This protocol describes the synthesis of the key building block, 4-Chloro-N-methylpicolinamide, starting from picolinic acid.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl2)
-
Dimethylformamide (DMF) (catalytic amount)
-
Tetrahydrofuran (THF)
-
40% aqueous methylamine solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of picolinic acid (1.0 eq) in THF, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (3.5 eq) to the mixture at 0 °C.
-
Heat the reaction mixture to 70 °C and stir for 16 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude acid chloride in THF and cool to 0 °C.
-
Slowly add 40% aqueous methylamine solution (excess) to the cooled solution.
-
Stir the reaction mixture at 0-3 °C for 4 hours.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-chloro-N-methylpicolinamide as a solid. The typical yield is approximately 95%.[6]
-
Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide (Intermediate 2 for Sorafenib)
This protocol details the etherification reaction between Intermediate 1 and 4-aminophenol.
Materials:
-
4-Chloro-N-methylpicolinamide (Intermediate 1)
-
4-Aminophenol
-
Potassium tert-butoxide (KOtBu)
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.1 eq) and potassium carbonate (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-chloro-N-methylpicolinamide (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 8 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 4-(4-aminophenoxy)-N-methylpicolinamide.
Protocol 3: Synthesis of Sorafenib
This protocol describes the final urea formation step to yield Sorafenib.
Materials:
-
4-(4-Aminophenoxy)-N-methylpicolinamide (Intermediate 2)
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM.
-
To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. A precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the solid with cold DCM to remove any unreacted starting materials.
-
Dry the solid under vacuum to yield Sorafenib.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, mass spectrometry, and HPLC.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by Sorafenib and Regorafenib.
Caption: RAF/MEK/ERK Signaling Pathway Inhibition.
Caption: VEGFR/PDGFR Signaling Pathway Inhibition.
Experimental Workflow Diagram
The following diagram illustrates the general synthetic workflow for the preparation of Sorafenib.
Caption: General Synthetic Workflow for Sorafenib.
References
- 1. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 6-Chloro-4-methoxynicotinic Acid in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxynicotinic acid is a heterocyclic carboxylic acid belonging to the pyridine family. Its structural similarity to picolinic acid-based herbicides, a significant class of synthetic auxins, positions it as a valuable starting material and scaffold for the discovery of novel agrochemicals. Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the death of susceptible plants. This document provides detailed application notes, experimental protocols, and an overview of the potential signaling pathways related to the use of this compound in the development of new herbicidal agents. While direct research on this specific molecule is limited, the following information is compiled from studies on closely related nicotinic and picolinic acid derivatives.
Application Notes
This compound serves as a key intermediate in the synthesis of novel picolinate herbicides. The chloro and methoxy substitutions on the pyridine ring offer sites for chemical modification to explore structure-activity relationships (SAR), aiming to enhance herbicidal efficacy, selectivity, and environmental safety.
Key Research Applications:
-
Lead Generation: Used as a foundational molecule for the synthesis of libraries of new picolinate derivatives.
-
Structure-Activity Relationship (SAR) Studies: Modification of the chloro and methoxy groups, as well as the carboxylic acid moiety, allows for the investigation of how chemical structure affects herbicidal activity.
-
Development of Novel Herbicides: Serves as a precursor for herbicides with potential activity against a broad spectrum of weeds, including those resistant to existing herbicide classes.
Quantitative Data Summary
Due to the limited publicly available data specifically for derivatives of this compound, the following table presents representative herbicidal activity data for structurally related picolinate and nicotinamide derivatives. This data illustrates the potential efficacy that could be expected from novel compounds synthesized from this compound.
| Compound Class | Derivative Example | Test Species | Activity Metric | Value | Reference |
| N-(Arylmethoxy)-2-chloronicotinamides | 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | IC50 | 7.8 µM | [1][2] |
| 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid (V-7) | Arabidopsis thaliana | IC50 (root growth) | 45 times lower than halauxifen-methyl | [3][4] |
| 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | 4-amino-3,5-dichloro-6-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid (V-8) | Amaranthus retroflexus | Post-emergence injury at 300 g/ha | 95% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of new herbicidal compounds derived from this compound.
Protocol 1: General Synthesis of a Picolinate Herbicide Derivative
This protocol is a representative procedure for the synthesis of a 6-aryl-picolinate derivative, a common target when starting from a substituted picolinic acid like this compound.
Objective: To synthesize a novel picolinate herbicide candidate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Esterification:
-
Suspend this compound in methanol.
-
Slowly add thionyl chloride at 0°C.
-
Reflux the mixture for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester of this compound. Purify by column chromatography if necessary.
-
-
Suzuki Coupling:
-
In a round-bottom flask, combine the methyl 6-Chloro-4-methoxynicotinate, the desired arylboronic acid, palladium catalyst, and base.
-
Add the dioxane/water solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100°C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
-
-
Hydrolysis (optional, to obtain the free acid):
-
Dissolve the purified ester in a mixture of THF and water.
-
Add a base (e.g., LiOH or NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Filter, wash with water, and dry to obtain the final picolinic acid derivative.
-
Protocol 2: In Vitro Herbicidal Activity Assay (Agar Plate Assay)
Objective: To determine the inhibitory effect of a test compound on the root growth of a model plant, such as Arabidopsis thaliana.
Materials:
-
Test compounds (dissolved in DMSO)
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar medium
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare MS agar medium and autoclave.
-
Cool the medium to approximately 50°C and add the test compound to achieve the desired final concentration (a dilution series is recommended, e.g., 0.1, 1, 10, 100 µM). Also, prepare a control plate with DMSO only.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Sterilize Arabidopsis thaliana seeds and place them on the agar plates.
-
Seal the plates and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 22°C).
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Calculate the percent inhibition of root growth compared to the control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of root growth).
Protocol 3: Post-emergence Herbicidal Activity Assay (Greenhouse)
Objective: To evaluate the herbicidal efficacy of a test compound on various weed species after they have emerged from the soil.
Materials:
-
Test compounds
-
A selection of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots with soil
-
Greenhouse with controlled environmental conditions
-
Spray chamber
Procedure:
-
Sow seeds of the selected weed species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Prepare a spray solution of the test compound at various concentrations (e.g., 100, 200, 400 g active ingredient per hectare). Include a control group sprayed with a blank formulation.
-
Apply the spray solution evenly to the plants in a spray chamber.
-
Return the pots to the greenhouse and observe the plants over a period of 2-3 weeks.
-
Assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for herbicides derived from this compound and a typical experimental workflow for their development.
Caption: Experimental workflow for novel herbicide discovery.
Caption: Proposed signaling pathway for picolinate herbicides.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Scale-Up Synthesis of 6-Chloro-4-methoxynicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 6-Chloro-4-methoxynicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is adapted from established procedures for related compounds and is intended to be a comprehensive guide for laboratory and pilot-plant scale production.
Overview
The synthesis of this compound is a multi-step process commencing from the commercially available 4,6-dichloronicotinic acid. The key transformations involve the protection of the carboxylic acid group via esterification, followed by a regioselective nucleophilic aromatic substitution to introduce the methoxy group at the C-4 position. The final step is the hydrolysis of the ester to yield the target carboxylic acid. This route is reliable and scalable, making it suitable for industrial applications.
Synthetic Pathway
The overall synthetic scheme is presented below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Esterification of 4,6-Dichloronicotinic Acid
This initial step protects the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions in the subsequent methoxylation step.
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier |
| 4,6-Dichloronicotinic acid | ≥98% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Sulfuric Acid | Concentrated (98%) | Commercially Available |
| Sodium Bicarbonate | Saturated Solution | Laboratory Prepared |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Procedure:
-
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), slowly add sulfuric acid (0.1 eq) at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 4,6-dichloronicotinate.
Step 2: Selective Methoxylation
This step introduces the methoxy group at the C-4 position of the pyridine ring through a regioselective nucleophilic aromatic substitution. The chlorine atom at the C-4 position is more activated towards nucleophilic attack than the one at the C-6 position.[1]
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier |
| Methyl 4,6-Dichloronicotinate | As prepared in Step 1 | - |
| Sodium Methoxide | Solution in Methanol (e.g., 25%) | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
Procedure:
-
Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitor by TLC or HPLC).
-
Quench the reaction and neutralize the mixture.
-
Remove the solvent under reduced pressure.
-
The crude methyl 6-chloro-4-methoxynicotinate can be purified by column chromatography or used directly in the next step if purity is sufficient.
Step 3: Hydrolysis to this compound
The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier |
| Methyl 6-Chloro-4-methoxynicotinate | As prepared in Step 2 | - |
| Sodium Hydroxide | Pellets or Solution | Commercially Available |
| Water | Deionized | - |
| Hydrochloric Acid | Concentrated | Commercially Available |
Procedure:
-
Dissolve or suspend methyl 6-chloro-4-methoxynicotinate (1.0 eq) in a mixture of water and a suitable co-solvent if necessary (e.g., methanol or THF).
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M) and heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes. Note that yields are indicative and may vary based on scale and optimization.
| Step | Key Transformation | Starting Material | Key Reagents | Typical Yield | Purity (by HPLC) |
| 1 | Esterification | 4,6-Dichloronicotinic acid | Methanol, H₂SO₄ | >95% | >98% |
| 2 | Methoxylation | Methyl 4,6-Dichloronicotinate | Sodium Methoxide | 85-95% | >97% |
| 3 | Hydrolysis | Methyl 6-Chloro-4-methoxynicotinate | Sodium Hydroxide | >90% | >99% |
Experimental Workflow and Troubleshooting
Overall Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Troubleshooting Common Issues
Potential challenges in the synthesis and their solutions are outlined below.
Caption: Troubleshooting logic for common synthesis issues.
Safety Considerations
-
Sulfuric acid and sodium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol is flammable and toxic. Work in a well-ventilated fume hood.
-
Sodium methoxide is corrosive and reacts violently with water. Handle with care under anhydrous conditions.
-
The reactions may be exothermic. Ensure proper temperature control, especially during reagent addition and on a larger scale.
Always consult the Safety Data Sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding the synthesis of 6-Chloro-4-methoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and well-established route starts from commercially available 4,6-dichloronicotinic acid. The synthesis involves a three-step sequence:
-
Esterification: The carboxylic acid group of 4,6-dichloronicotinic acid is protected, typically as a methyl ester, to prevent interference in the subsequent step.
-
Selective Methoxylation: A regioselective nucleophilic aromatic substitution is performed using a methoxide source, such as sodium methoxide. The chlorine atom at the C-4 position is more activated towards nucleophilic attack than the one at the C-6 position, leading to the desired intermediate, methyl 6-chloro-4-methoxynicotinate.
-
Hydrolysis: The methyl ester is hydrolyzed, typically under basic conditions, to yield the final product, this compound.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
Several impurities can arise during this synthesis. These can be categorized as starting material-related, isomeric, over-reaction, and intermediate-related impurities. The most common are:
-
4,6-Dichloronicotinic acid: Unreacted starting material.
-
Methyl 6-chloro-4-methoxynicotinate: Incomplete hydrolysis of the ester intermediate.
-
4-Chloro-6-methoxynicotinic acid: An isomeric impurity formed due to non-regioselective methoxylation.
-
4,6-Dimethoxynicotinic acid: An over-reaction product where both chlorine atoms are substituted by a methoxy group.
Q3: How can I purify the final product, this compound?
Purification can be achieved through several methods:
-
Recrystallization: This is a highly effective method for obtaining high-purity crystalline product if a suitable solvent system can be identified.
-
Column Chromatography: While less common for the final acid, it can be used to separate the product from impurities with different polarities.
-
Aqueous Work-up: Adjusting the pH of the aqueous solution can help to separate the desired carboxylic acid from less acidic or neutral impurities.
Q4: What analytical techniques are recommended for impurity profiling?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): With UV detection, HPLC is a powerful tool for separating and quantifying the main component and its impurities. A C18 reverse-phase column is typically suitable.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile impurities, LC-MS provides excellent separation and identification capabilities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | 1. Incomplete esterification in Step 1. 2. Inefficient methoxylation in Step 2. 3. Incomplete hydrolysis in Step 3. 4. Product loss during work-up and purification. | 1. Ensure anhydrous conditions and sufficient reaction time for esterification. Consider using a stronger acid catalyst. 2. Use a fresh, anhydrous source of sodium methoxide. Ensure the reaction temperature is optimal. 3. Increase reaction time or temperature for hydrolysis. Ensure sufficient equivalents of base are used. 4. Optimize extraction and recrystallization solvent volumes. |
| Presence of Unreacted Starting Material (4,6-Dichloronicotinic acid) | 1. Incomplete esterification and methoxylation steps. 2. Inefficient reaction conditions. | 1. Monitor the progress of each step by TLC or HPLC to ensure complete conversion before proceeding. 2. Increase reaction times or temperatures as appropriate. |
| High Levels of Isomeric Impurity (4-Chloro-6-methoxynicotinic acid) | 1. Non-regioselective methoxylation. The C-6 position has also reacted. | 1. Carefully control the reaction temperature during the addition of sodium methoxide. Lower temperatures generally favor selectivity. 2. Use the exact stoichiometry of the methoxide reagent. |
| Presence of Over-reaction Product (4,6-Dimethoxynicotinic acid) | 1. Excess sodium methoxide used in Step 2. 2. Prolonged reaction time or elevated temperature for methoxylation. | 1. Use no more than 1.1 equivalents of sodium methoxide. 2. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. |
| Intermediate (Methyl 6-chloro-4-methoxynicotinate) Detected in Final Product | 1. Incomplete hydrolysis of the methyl ester. | 1. Extend the hydrolysis reaction time or increase the concentration of the base (e.g., NaOH). 2. Ensure adequate heating (reflux) for the hydrolysis step. |
Data Presentation
The following table summarizes the common impurities, their sources, and illustrative concentration ranges that might be observed in a typical crude product before final purification.
| Impurity Name | Structure | Source | Typical Concentration Range in Crude Product (%) |
| 4,6-Dichloronicotinic acid | C₆H₃Cl₂NO₂ | Unreacted Starting Material | 0.5 - 2.0 |
| Methyl 6-chloro-4-methoxynicotinate | C₈H₈ClNO₃ | Incomplete Hydrolysis | 1.0 - 5.0 |
| 4-Chloro-6-methoxynicotinic acid | C₇H₆ClNO₃ | Isomeric By-product | 0.5 - 3.0 |
| 4,6-Dimethoxynicotinic acid | C₈H₉NO₄ | Over-reaction By-product | < 1.0 |
Note: The concentration ranges provided are illustrative and can vary significantly based on reaction conditions and optimization.
Experimental Protocols
Synthesis of this compound
Step 1: Esterification of 4,6-Dichloronicotinic acid
-
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), add sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4 hours.
-
After completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.
Step 2: Selective Methoxylation
-
To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 volumes), add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction for 2 hours.
-
Evaporate the solvent, and partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 6-chloro-4-methoxynicotinate.
Step 3: Hydrolysis
-
Dissolve the methyl 6-chloro-4-methoxynicotinate (1.0 eq) in a mixture of methanol (5 volumes) and 2M sodium hydroxide solution (5 volumes).
-
Heat the mixture to reflux for 4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
HPLC Method for Purity Analysis (Illustrative)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential pathways for impurity formation during synthesis.
References
Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-methoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are three primary synthetic routes for this compound:
-
From 4,6-dichloronicotinic acid: This multi-step synthesis involves the esterification of 4,6-dichloronicotinic acid, followed by selective methoxylation at the C4 position, reduction of the ester to an alcohol, and subsequent oxidation to the aldehyde and then the carboxylic acid.[1][2]
-
Via Vilsmeier-Haack Reaction: This approach involves the direct formylation of 2-chloro-4-methoxypyridine using the Vilsmeier-Haack reaction to produce 6-Chloro-4-methoxynicotinaldehyde, which is then oxidized to the desired carboxylic acid.[1]
-
From DL-malic acid: This method starts with the cyclization and ammonification of low-cost DL-malic acid to yield 6-hydroxynicotinic acid, which is then chlorinated to give the final product.[3]
Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation step?
A2: The success of the Vilsmeier-Haack reaction is highly dependent on several factors. Key parameters to control include the reaction temperature, the molar ratio of the Vilsmeier reagent (typically formed in situ from POCl₃ and DMF) to the substrate, and the reaction time. The electronic nature of the substrate is also crucial; electron-donating groups like the methoxy group in 2-chloro-4-methoxypyridine facilitate the reaction.[1]
Q3: How can I purify the final product, this compound?
A3: Purification of this compound can be achieved through recrystallization. A common method involves dissolving the crude product in methanol and using activated carbon for decolorization to obtain a high-purity crystalline product.[3] For the aldehyde intermediate, column chromatography using a silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is a common and effective method.[1]
Troubleshooting Guides
Route 1 & 2: Oxidation of 6-Chloro-4-methoxynicotinaldehyde
Issue: Low or no yield of this compound.
| Possible Cause | Troubleshooting Step |
| Ineffective Oxidizing Agent | Ensure the chosen oxidizing agent is suitable for the selective oxidation of a pyridine aldehyde. Common oxidants for aldehyde to carboxylic acid conversion include potassium permanganate (KMnO₄), pyridinium chlorochromate (PCC) with an excess of an oxidant like periodic acid (H₅IO₆), or Oxone. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time or temperature, or adding a fresh portion of the oxidizing agent. |
| Product Degradation | Harsh reaction conditions can lead to degradation. Use mild oxidizing agents and control the reaction temperature. For instance, some oxidations can be performed at room temperature. |
Issue: Formation of Side Products.
| Possible Cause | Troubleshooting Step |
| Over-oxidation | Strong oxidizing agents or prolonged reaction times can lead to the formation of undesired byproducts. Use a stoichiometric amount of a milder oxidizing agent and carefully monitor the reaction progress. |
| Dechlorination | In some cases, particularly with certain catalysts or reaction conditions, the chloro group can be lost. This is a known side reaction in palladium-catalyzed cross-coupling reactions of the aldehyde precursor. Ensure reagents are pure and the reaction is performed under an inert atmosphere to minimize this. |
| N-Oxidation | The pyridine nitrogen can be oxidized to an N-oxide, especially with strong oxidizing agents. Choose an oxidant that is selective for the aldehyde group. |
Route 2: Vilsmeier-Haack Formylation
Issue: Low yield of 6-Chloro-4-methoxynicotinaldehyde.
| Possible Cause | Troubleshooting Step |
| Inactive Vilsmeier Reagent | Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous. It is recommended to prepare the Vilsmeier reagent fresh before use. |
| Insufficiently Activated Substrate | Confirm the identity and purity of the 2-chloro-4-methoxypyridine starting material. |
| Incorrect Reaction Temperature | The reaction is typically carried out at elevated temperatures. Ensure the reaction mixture reaches and maintains the optimal temperature for a sufficient duration. |
Issue: Formation of Multiple Products.
| Possible Cause | Troubleshooting Step |
| Isomeric Impurities | Non-regioselective formylation can lead to the formation of other chloro-methoxynicotinaldehyde isomers. Purification by column chromatography is the most effective way to separate these isomers.[1] |
| Over-reaction (Diformylation) | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).[1] |
| Hydrolysis of Chloro Group | The presence of water can lead to the formation of 6-hydroxy-4-methoxynicotinaldehyde. Ensure anhydrous conditions throughout the reaction and work-up. |
| Demethylation of Methoxy Group | Strong acidic conditions and high temperatures can cleave the methyl ether. Optimize reaction time and temperature to minimize this side reaction. |
Route 3: Synthesis from DL-malic acid
Issue: Low yield in the chlorination of 6-hydroxynicotinic acid.
| Possible Cause | Troubleshooting Step |
| Incomplete Chlorination | Ensure sufficient chlorinating agent (e.g., POCl₃) is used. The reaction often requires heating. Monitor the reaction by TLC to ensure complete consumption of the starting material. |
| Side Reactions with POCl₃ | POCl₃ is a strong dehydrating agent and can cause charring or other side reactions at high temperatures. Control the reaction temperature carefully. Consider using a co-solvent or performing the reaction in the presence of a base like pyridine or triethylamine to scavenge the HCl produced. |
| Hydrolysis of Product during Work-up | The work-up procedure is critical. Pouring the reaction mixture onto ice and then neutralizing is a common method. Ensure the temperature is kept low during quenching to prevent hydrolysis of the chloro group back to the hydroxyl group. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-chloro-4-methoxypyridine
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice bath and add POCl₃ dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-chloro-4-methoxypyridine in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 6-Chloro-4-methoxynicotinaldehyde.[1]
Protocol 2: Oxidation of 6-Chloro-4-methoxynicotinaldehyde to this compound (General Procedure)
-
Dissolve 6-Chloro-4-methoxynicotinaldehyde in a suitable solvent (e.g., acetone, acetic acid, or a mixture of t-butanol and water).
-
Add the oxidizing agent (e.g., potassium permanganate, chromium trioxide, or sodium chlorite) portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or HPLC).
-
Quench the reaction by adding a suitable reagent (e.g., sodium bisulfite for permanganate or chromate oxidations).
-
Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.
-
Recrystallize from a suitable solvent (e.g., methanol or ethanol) for further purification.
Protocol 3: Synthesis of this compound from DL-malic acid (General Overview)
-
Cyclization: Heat DL-malic acid in concentrated sulfuric acid to form coumalic acid.[3]
-
Ammonification: Treat the coumalic acid with ammonia to yield 6-hydroxynicotinic acid.[3]
-
Chlorination: React 6-hydroxynicotinic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) to obtain this compound.[3]
Data Summary
Table 1: Troubleshooting Summary for Vilsmeier-Haack Reaction
| Problem | Potential Cause | Recommendation |
| Low Yield | Inactive Vilsmeier reagent | Use fresh, anhydrous POCl₃ and DMF. |
| Insufficient activation | Verify purity of 2-chloro-4-methoxypyridine. | |
| Incorrect temperature | Optimize reaction temperature. | |
| Multiple Products | Isomer formation | Purify by column chromatography. |
| Over-reaction | Use 1.1-1.5 equivalents of Vilsmeier reagent. | |
| Hydrolysis | Maintain anhydrous conditions. | |
| Demethylation | Optimize temperature and reaction time. |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.
Caption: Potential side reactions during the oxidation step.
References
Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-4-methoxynicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 6-Chloro-4-methoxynicotinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through a multi-step process. The most common routes involve the preparation of an intermediate, such as 6-Chloro-4-methoxynicotinaldehyde or 6-Chloro-4-methoxynicotinonitrile, followed by a final conversion to the carboxylic acid. One established pathway starts from 4,6-dichloronicotinic acid, which undergoes esterification, selective methoxylation, and then conversion of the resulting ester to the aldehyde, which is subsequently oxidized.[1][2] An alternative approach involves the hydrolysis of a nitrile precursor.
Q2: I am observing incomplete conversion during the oxidation of 6-Chloro-4-methoxynicotinaldehyde. What are the likely causes?
A2: Incomplete oxidation can be due to several factors. Insufficient oxidant, suboptimal reaction temperature, or a short reaction time are common culprits. The choice of oxidizing agent is also critical; milder reagents may require longer reaction times or higher temperatures to drive the reaction to completion. It is also important to ensure the purity of the starting aldehyde, as impurities can interfere with the reaction.
Q3: What are the best practices for purifying the final this compound product?
A3: Purification of nicotinic acid derivatives often involves recrystallization.[3][4] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of related compounds include water, ethanol, or mixtures thereof.[3][4] For colored impurities, treatment with activated carbon during recrystallization can be effective.[3] If recrystallization is challenging, column chromatography can be employed, though the acidic nature of the product may require careful selection of the stationary and mobile phases to avoid tailing.
Q4: Can I synthesize this compound directly from 4,6-dichloronicotinic acid?
A4: A direct conversion is challenging due to the need for selective methoxylation at the 4-position while the carboxylic acid is present. Protecting the carboxylic acid as an ester is a common strategy to facilitate this selective substitution.[1] Following the methoxylation of the ester, the ester group can be hydrolyzed to the carboxylic acid.
Troubleshooting Guides
Oxidation of 6-Chloro-4-methoxynicotinaldehyde to this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient oxidizing agent. | Use a fresh batch of a suitable oxidant (e.g., potassium permanganate, Jones reagent).[5] Ensure the stoichiometry of the oxidant is correct, typically a slight excess is used. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some oxidations require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to track progress. | |
| Poor quality of starting aldehyde. | Ensure the 6-Chloro-4-methoxynicotinaldehyde is pure. Impurities can inhibit the oxidation.[2] | |
| Formation of Side Products | Over-oxidation or degradation of the pyridine ring. | Use a milder oxidizing agent or control the reaction temperature more carefully. Avoid excessively harsh conditions (e.g., very high temperatures or prolonged reaction times). |
| Reaction with the chloro or methoxy group. | Choose an oxidant that is selective for the aldehyde group. Many common oxidants for aldehydes are compatible with these functional groups under appropriate conditions. | |
| Difficult Product Isolation | Product is highly soluble in the reaction solvent. | After acidification, if the product does not precipitate, extract with a suitable organic solvent. If the product is water-soluble, consider techniques like lyophilization. |
| Product co-precipitates with inorganic salts. | Wash the crude product thoroughly with cold water to remove inorganic byproducts from the oxidant (e.g., manganese dioxide from permanganate oxidation). |
Hydrolysis of 6-Chloro-4-methoxynicotinonitrile
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficiently harsh reaction conditions. | Nitrile hydrolysis, especially on an electron-deficient ring, can be sluggish. Increase the concentration of the acid or base, raise the reaction temperature, or prolong the reaction time. |
| Poor solubility of the nitrile. | Choose a solvent system in which the nitrile is soluble at the reaction temperature. Co-solvents like ethanol or dioxane with aqueous acid or base can be effective. | |
| Formation of Amide Intermediate | Hydrolysis has not gone to completion. | The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid. To drive the reaction to completion, increase the reaction time or temperature. |
| Degradation of the Product | Harsh reaction conditions leading to decomposition. | If the desired product is sensitive to strong acid or base at high temperatures, consider a two-step procedure: hydrolysis to the amide under milder conditions, followed by conversion of the amide to the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-4-methoxynicotinaldehyde (Precursor)
This protocol is adapted from a similar synthesis.[1][2]
Materials:
-
4,6-Dichloronicotinic acid
-
Methanol
-
Sulfuric acid
-
Sodium methoxide
-
Toluene, dry
-
Diisobutylaluminium hydride (DIBAL-H) in toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated Rochelle's salt solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C. Heat the mixture to reflux for 4 hours. Remove the solvent under reduced pressure, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.[1]
-
Selective Methoxylation: Dissolve the methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 vol). Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature and stir for 2 hours. Evaporate the solvent and partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 6-chloro-4-methoxynicotinate.
-
Reduction to Aldehyde: Dissolve methyl 6-chloro-4-methoxynicotinate (1.0 eq) in dry toluene (10 vol) and cool to -78 °C under an inert atmosphere. Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise and stir for 1 hour at -78 °C. Quench the reaction with methanol, followed by the addition of a saturated Rochelle's salt solution. Warm the mixture to room temperature and stir until two clear layers form. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 6-Chloro-4-methoxynicotinaldehyde.[1]
Protocol 2: Oxidation of 6-Chloro-4-methoxynicotinaldehyde to this compound
This is a general protocol for the oxidation of heteroaromatic aldehydes.
Materials:
-
6-Chloro-4-methoxynicotinaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone or a mixture of t-butanol and water
-
Sodium bisulfite or sodium sulfite
-
Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve 6-Chloro-4-methoxynicotinaldehyde (1.0 eq) in a suitable solvent such as acetone or a t-butanol/water mixture.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (approx. 1.1 - 1.5 eq) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bisulfite or solid sodium sulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate is dissolved.
-
Acidify the mixture to a pH of approximately 2-3 with hydrochloric acid.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the oxidation step.
References
Technical Support Center: 6-Chloro-4-methoxynicotinic acid Purification
Welcome to the technical support center for the purification of 6-Chloro-4-methoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography.[1] The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: What are the potential impurities I should be aware of during purification?
A2: Impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include:
-
Unreacted starting materials: Such as precursors used in the synthesis of the nicotinic acid ring.[1]
-
Isomeric impurities: Formation of other positional isomers can occur depending on the synthetic route.[1]
-
Byproducts from chlorination or methoxylation steps: Incomplete or over-reactions can lead to related chlorinated or methoxylated species.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main component and detecting impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying the presence of impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for impurity identification.[1]
Q4: My purified product is colored. How can I decolorize it?
A4: The presence of color often indicates trace impurities. Treatment with activated carbon during the recrystallization process is a common and effective method for removing colored impurities.[2] The crude product is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is briefly heated before being filtered hot to remove the carbon.
Q5: What are the recommended storage conditions for purified this compound?
A5: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | 1. The solution is not saturated (too much solvent was used).2. The product is highly soluble in the chosen solvent even at low temperatures.3. The presence of impurities is inhibiting crystallization. | 1. Evaporate some of the solvent to concentrate the solution and induce crystallization.2. Try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.3. Attempt to "seed" the solution with a small crystal of pure product. If this fails, consider pre-purification by column chromatography to remove inhibitors. |
| Product precipitates as an oil instead of crystals. | 1. The boiling point of the solvent is too high, causing the product to melt.2. The solution is supersaturated, leading to rapid precipitation.3. Impurities are present that lower the melting point of the product. | 1. Choose a solvent with a lower boiling point.2. Ensure the solution cools slowly. Gentle stirring can sometimes promote crystal formation. Scratching the inside of the flask with a glass rod can also induce crystallization.3. Purify the crude material by another method, such as column chromatography, before recrystallization.[1] |
| Low recovery of the purified product. | 1. The product has significant solubility in the cold recrystallization solvent.2. Premature crystallization occurred during hot filtration.3. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.2. Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out. Add a small amount of hot solvent to redissolve any precipitate.3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity does not improve significantly after recrystallization. | 1. The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities).2. The impurity co-crystallizes with the product. | 1. Perform solvent screening to find a solvent system where the product is soluble when hot and insoluble when cold, while the impurity is either very soluble or insoluble in both conditions.2. A different purification technique, such as column chromatography, may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities (overlapping peaks). | 1. The eluent system is not optimized.2. The column was not packed properly, leading to channeling.3. The column was overloaded with crude material. | 1. Optimize the mobile phase polarity. A common starting point for nicotinic acid derivatives is a gradient of hexane and ethyl acetate.[1] Adding a small amount of acetic or formic acid can improve the peak shape for acidic compounds.2. Ensure the silica gel is packed uniformly without any air bubbles.3. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). |
| Product is not eluting from the column. | 1. The eluent is not polar enough to move the acidic product.2. The product is irreversibly adsorbed onto the silica gel. | 1. Gradually increase the polarity of the eluent. For a highly polar compound, you may need to add methanol to your mobile phase.2. Consider using a different stationary phase, such as alumina, or using reverse-phase chromatography. |
| Streaking or tailing of the product band on the column. | 1. The compound is interacting too strongly with the silica gel.2. The sample was not loaded onto the column in a concentrated band. | 1. Add a small percentage of a modifier like acetic acid or triethylamine to the eluent to improve the peak shape.2. Dissolve the sample in a minimal amount of the initial eluent or a stronger solvent and then adsorb it onto a small amount of silica gel before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, water, or a mixture)
-
Activated carbon (optional, for decolorization)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Reflux condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purification using silica gel.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent (e.g., a gradient of hexane/ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Use TLC to determine a suitable eluent system. The ideal system will give the product a retention factor (Rf) of around 0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Collect fractions and monitor the separation using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent to elute the product and any more polar impurities.
-
Fraction Analysis: Combine the fractions containing the pure product as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Method | Starting Purity (HPLC) | Final Purity (HPLC) | Recovery (%) | Advantages | Disadvantages |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | 75% | Scalable, cost-effective | Lower recovery, may not remove all impurities |
| Column Chromatography (Silica, Hexane/EtOAc gradient) | 85% | >99% | 85% | High purity, good for complex mixtures | More time-consuming, requires more solvent |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Stability and degradation of 6-Chloro-4-methoxynicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-Chloro-4-methoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by exposure to harsh environmental conditions. Key factors include:
-
pH: The compound can undergo hydrolysis under strongly acidic or basic conditions.
-
Oxidizing agents: Contact with oxidative agents can lead to the formation of N-oxides or degradation of the pyridine ring.
-
Light: Exposure to UV or high-intensity visible light may induce photolytic degradation.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, particularly in the presence of moisture or other reactive species.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation pathways are highly dependent on the stress conditions, potential degradation products can be inferred from the compound's structure:
-
Hydrolysis Products: Under aqueous acidic or basic conditions, the chloro group may be hydrolyzed to a hydroxyl group, forming 6-Hydroxy-4-methoxynicotinic acid.
-
Demethylation Products: The methoxy group could potentially be demethylated under certain stress conditions to yield a phenol derivative.
-
Decarboxylation Products: Although less common under typical experimental conditions, decarboxylation of the nicotinic acid moiety could occur at very high temperatures.
-
Ring Cleavage Products: Severe oxidative stress may lead to the cleavage of the pyridine ring.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?
A4: A stability-indicating analytical method is crucial for this purpose. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for separating the parent compound from its potential degradation products.[3][4] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[3] Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, potentially after derivatization of the carboxylic acid group.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Table 1: Troubleshooting Unexpected Experimental Results
| Observed Issue | Potential Cause | Recommended Action |
| Low assay value or presence of unexpected peaks in chromatogram | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions (temperature, light, and moisture exposure). 2. Prepare fresh solutions from a new batch of the compound. 3. Perform a forced degradation study to identify potential degradants and confirm peak identities. |
| Inconsistent results between experimental runs | Instability of the compound in the chosen solvent or experimental medium. | 1. Evaluate the stability of the compound in the experimental solvent system over time. 2. Consider using a different solvent or adjusting the pH of the medium. 3. Prepare solutions fresh before each use. |
| Formation of colored byproducts | Potential oxidative degradation or polymerization. | 1. Ensure all solvents are degassed and handle the compound under an inert atmosphere. 2. Avoid exposure to strong light sources. 3. Analyze byproducts using LC-MS to identify their structures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of the molecule and developing a stability-indicating analytical method.[5][6][7]
1. Acidic Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution and analyze by HPLC.
2. Basic Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the solution by HPLC.
4. Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC.
5. Thermal Degradation:
-
Expose a solid sample of this compound to a temperature of 70°C for 48 hours.
-
Dissolve the sample and analyze by HPLC.
Table 2: Illustrative HPLC Method for Stability Testing
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Factors influencing the stability and potential degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. scispace.com [scispace.com]
- 6. biomedres.us [biomedres.us]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Resolving issues in the spectroscopic analysis of 6-Chloro-4-methoxynicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the spectroscopic analysis of 6-Chloro-4-methoxynicotinic acid.
General FAQs
Q1: What are the primary spectroscopic techniques used to characterize this compound?
A1: The primary techniques for structural elucidation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Q2: What are some common sources of error in the spectroscopic analysis of this compound?
A2: Common issues include poor sample preparation (e.g., residual solvent, insolubility), instrument calibration errors, and the presence of impurities from synthesis.[1][2] Impurities can include unreacted starting materials or isomeric byproducts.[1]
Q3: How can I purify this compound if my spectra show impurities?
A3: Purification can be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system.[1] The choice of method depends on the nature of the impurities.
Experimental Workflows and Troubleshooting
General Spectroscopic Analysis Workflow
The following diagram outlines a typical workflow for the spectroscopic analysis of a solid sample like this compound.
Caption: General workflow for spectroscopic sample analysis.
¹H NMR Spectroscopy
Q1: What is the expected ¹H NMR spectrum for this compound?
A1: The spectrum is expected to show three signals: a singlet for the methoxy group protons, two singlets for the two aromatic protons on the pyridine ring, and a broad singlet for the carboxylic acid proton. The exact chemical shifts can vary based on the solvent used.
Data Presentation: Expected ¹H NMR Spectral Data
| Expected Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.5 | Singlet | 1H | Pyridine Ring (H-2) |
| ~7.0 | Singlet | 1H | Pyridine Ring (H-5) |
| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) |
| Note: These are predicted values. Solvent: DMSO-d₆. |
Q2: My carboxylic acid proton peak is not visible. What happened?
A2: The carboxylic acid proton is acidic and can exchange with deuterium from deuterated solvents like D₂O or methanol-d₄, causing the peak to disappear or broaden significantly. Running the experiment in a non-exchangeable solvent like DMSO-d₆ or CDCl₃ should make it visible. A D₂O shake experiment can confirm its presence; adding a drop of D₂O to the sample should make the peak disappear.
Q3: Why are my aromatic proton signals showing up as broad singlets instead of sharp peaks?
A3: This could be due to several factors including poor shimming of the NMR magnet, the presence of paramagnetic impurities, or slight degradation of the sample. Ensure the instrument is properly shimmed and use a high-purity sample.
Troubleshooting Common ¹H NMR Issues
Caption: Decision tree for troubleshooting common NMR issues.
¹³C NMR Spectroscopy
Q1: What are the expected chemical shifts in the ¹³C NMR spectrum?
A1: For this compound, one would expect to see signals for the carboxylic carbon, the five carbons of the pyridine ring, and the methoxy carbon. The carbon attached to the chlorine will have its chemical shift influenced by the halogen.
Data Presentation: Expected ¹³C NMR Spectral Data
| Expected Chemical Shift (δ) ppm | Assignment |
| ~165 | Carboxylic Carbon (C=O) |
| ~160 | Pyridine Ring (C-4, attached to -OCH₃) |
| ~150 | Pyridine Ring (C-6, attached to -Cl) |
| ~145 | Pyridine Ring (C-2) |
| ~115 | Pyridine Ring (C-3) |
| ~110 | Pyridine Ring (C-5) |
| ~56 | Methoxy Carbon (-OCH₃) |
| Note: These are predicted values based on typical ranges for substituted pyridines and carboxylic acids. |
Q2: Why is the signal for my carbonyl carbon so weak?
A2: Carbons without attached protons, like the carbonyl carbon and other quaternary carbons on the pyridine ring, have long relaxation times and often appear weaker in standard proton-decoupled ¹³C NMR experiments.[3] Increasing the number of scans or adjusting the relaxation delay can help improve the signal-to-noise ratio for these peaks.[3]
Mass Spectrometry (MS)
Q1: What is the expected molecular ion peak for this compound?
A1: The molecular formula is C₇H₆ClNO₃. The expected molecular weight is approximately 187.58 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 188. The key feature to look for is the isotopic pattern of chlorine: a peak at m/z 188 (for ³⁵Cl) and another peak at m/z 190 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1.[4][5]
Q2: I don't see a molecular ion peak. What are the likely fragmentation patterns?
A2: If the molecular ion is unstable, it may fragment in the ion source.[6] Common fragmentation pathways for this molecule include the loss of the carboxylic group (-COOH, 45 Da), loss of the methoxy group (-OCH₃, 31 Da), or loss of a chlorine radical (-Cl, 35/37 Da).
Logical Fragmentation Pathway
Caption: Expected fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy
Q1: What are the key absorption bands to look for in the IR spectrum?
A1: The most characteristic peaks will be from the carboxylic acid group: a very broad O-H stretch and a strong C=O (carbonyl) stretch. Other important signals include C-O, C-Cl, and aromatic C=C stretches.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong |
| 1550-1600 | C=C stretch (Aromatic Ring) | Medium-Strong |
| 1200-1300 | C-O stretch (Acid & Methoxy) | Medium |
| 1000-1100 | C-O stretch (Methoxy) | Medium |
| 700-800 | C-Cl stretch | Medium-Strong |
Q2: The O-H stretch is obscuring other peaks in the 3000 cm⁻¹ region. Is this normal?
A2: Yes, the O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding and can overlap with C-H stretching frequencies.[7] This "hairy beard" appearance is a classic indicator of a carboxylic acid.[7]
UV-Vis Spectroscopy
Q1: What should I expect from the UV-Vis spectrum?
A1: this compound contains a substituted pyridine ring, which is a chromophore. You should expect to see absorption bands in the UV region, typically between 200-400 nm, corresponding to π→π* and n→π* electronic transitions within the aromatic system.[2][8] The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity will depend on the solvent used.
Q2: How can solvent choice affect my UV-Vis spectrum?
A2: The polarity of the solvent can influence the energy of the electronic transitions, leading to shifts in the absorption maxima (solvatochromism).[2] For consistency and comparison, it is crucial to record and report the solvent used for the analysis.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the acidic proton) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.[3]
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[3]
Protocol 2: ESI-MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at ~1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for Electrospray Ionization (ESI), typically containing 0.1% formic acid to promote protonation ([M+H]⁺).[4]
-
ESI-MS Acquisition Parameters:
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine.[4]
Protocol 3: ATR-FTIR Data Acquisition
-
Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid sample onto the crystal.
-
Apply pressure with the ATR anvil to ensure good contact between the sample and the crystal.[4]
-
IR Acquisition Parameters:
-
Data Analysis: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum. Identify and label the major absorption bands.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. azooptics.com [azooptics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 6-Chloro-4-methoxynicotinic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 6-Chloro-4-methoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography.[1] Recrystallization is often preferred for its simplicity and cost-effectiveness when a suitable solvent is identified, while column chromatography offers excellent separation of impurities with different polarities.[1]
Q2: What are the likely impurities I might encounter in my sample of this compound?
A2: Impurities can originate from the synthetic route used. Based on the synthesis of structurally related compounds, potential impurities can be categorized as:
-
Starting material-related impurities: Unreacted precursors from the synthesis.
-
Isomeric impurities: Formation of other isomers during the synthesis.
-
Over-reaction products: Products resulting from secondary reactions on the pyridine ring.
-
Side-products from synthesis: Byproducts from the specific reagents used in the reaction.
-
Degradation products: The carboxylic acid group is generally stable, but degradation can occur under harsh conditions.[1]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for accurately determining the purity of this compound and quantifying impurities.[1] Other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can help in identifying the structure of the main compound and any impurities present.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Refer to the solvent screening table below. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. Impurities are present that inhibit crystallization. The solvent may be too non-polar. | Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Consider a different recrystallization solvent. |
| No crystals form upon cooling. | The solution is not saturated enough (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution and then try cooling again. Place the solution in an ice bath to further decrease solubility. If crystals still do not form, the solvent is likely unsuitable. |
| Low recovery of the purified product. | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution has cooled sufficiently and crystallization has ceased before filtering. Cool the filtrate in an ice bath to recover more product, though this may be of slightly lower purity. |
| The purified product is not significantly purer. | The chosen solvent does not effectively differentiate between the product and the impurities (i.e., impurities have similar solubility). | A different solvent or a multi-step purification approach (e.g., recrystallization followed by column chromatography) may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (co-elution). | The polarity of the mobile phase is too high or too low. The stationary phase is not providing adequate separation. | Optimize the mobile phase composition. A gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.[1] Consider using a different stationary phase if silica gel is ineffective. |
| The product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a carboxylic acid, adding a small amount of acetic acid or formic acid to the mobile phase can help with elution. |
| Cracking or channeling of the stationary phase. | The column was not packed properly. The column ran dry. | Ensure the silica gel is packed uniformly as a slurry. Never let the solvent level drop below the top of the stationary phase. |
| Broad or tailing peaks. | The sample was overloaded on the column. The compound is interacting strongly with the stationary phase. | Reduce the amount of crude material loaded onto the column. Add a small amount of a modifying agent (like acetic acid for an acidic compound) to the mobile phase to improve peak shape. |
Data Presentation
Table 1: Recommended Solvents for Recrystallization Screening of this compound
Based on the properties of the related compound 6-chloronicotinic acid, which is soluble in polar solvents, the following solvents and mixtures are recommended for initial screening to find a suitable recrystallization system.
| Solvent/Mixture | Polarity | Rationale |
| Methanol | Polar Protic | Known to be a good solvent for the related 6-chloronicotinic acid.[2] |
| Ethanol | Polar Protic | Similar to methanol, may offer different solubility characteristics. |
| Water | Highly Polar Protic | The compound may have some solubility in hot water and lower solubility in cold water. |
| Isopropanol | Polar Protic | A slightly less polar alcohol that could provide a good solubility differential. |
| Acetonitrile | Polar Aprotic | A polar solvent with different properties than alcohols. |
| Ethyl Acetate/Hexane | Mixture | A polar/non-polar mixture can be fine-tuned to achieve optimal solubility. |
| Methanol/Water | Mixture | A common mixture for recrystallizing polar organic compounds. |
Note: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of the solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate). The exact starting ratio will need to be determined by thin-layer chromatography (TLC) analysis.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute the compounds from the column in order of increasing polarity. For a carboxylic acid, it may be necessary to add a small percentage of a more polar solvent like methanol or a few drops of acetic acid to the mobile phase to elute the product.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-4-methoxynicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and its derivatives?
A1: A prevalent method involves a multi-step synthesis starting from 4,6-dichloronicotinic acid. This process typically includes esterification, selective methoxylation at the C4 position, and subsequent functional group transformations to achieve the desired derivative, such as reduction of an ester to an alcohol or oxidation to an aldehyde.[1] An alternative approach for aldehyde derivatives is the direct formylation of 2-chloro-4-methoxypyridine via the Vilsmeier-Haack reaction.[2] Modern methods may also employ palladium-catalyzed methoxylation of a dichloropyridine precursor to streamline the synthesis.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis. In reactions like the Vilsmeier-Haack formylation, key factors include reaction temperature, the ratio of the Vilsmeier reagent to the substrate, and the reaction time.[2] The purity and anhydrous nature of reagents and solvents are critical, especially for moisture-sensitive steps.[2][3] For palladium-catalyzed reactions, the choice of catalyst, ligand, and base, along with strict anaerobic conditions, significantly impacts the outcome.
Q3: What are the potential impurities I might encounter?
A3: Impurities can arise from various sources during the synthesis. These can be broadly categorized as:
-
Starting material-related impurities: Unreacted precursors.[2]
-
Isomeric impurities: Formation of other isomers due to a lack of regioselectivity, for instance, during formylation.[2]
-
Over-reaction products: Such as diformylation or other secondary reactions on the pyridine ring.[2]
-
Side-products from specific reactions: For example, chlorinated byproducts from the Vilsmeier-Haack reaction.[2]
-
Degradation products: The functional groups on the pyridine ring can be sensitive to harsh work-up conditions, leading to degradation. For instance, an aldehyde group can be oxidized to a carboxylic acid.[2]
-
Hydrolysis products: The presence of water can lead to the formation of hydroxy derivatives from chloro-substituted pyridines.[3]
-
Demethylation products: Strong acidic conditions and high temperatures can potentially cleave the methoxy group.[3]
Q4: How can I purify the final this compound derivative?
A4: Purification strategies depend on the nature of the product and impurities. Common techniques include:
-
Column Chromatography: This is a widely used and effective method for separating the desired product from impurities with different polarities.[2] The choice of stationary phase (e.g., silica gel) and eluent system is crucial for good separation.[2] Adding a small amount of base like triethylamine to the eluent can sometimes mitigate tailing for basic pyridine compounds on silica gel.[4]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a highly effective method for obtaining a high-purity crystalline product.[2]
-
Acid-Base Extraction: For basic pyridine derivatives, an acidic wash can be used to extract the product into the aqueous layer, separating it from non-basic impurities.[4]
-
Distillation: For volatile derivatives, distillation can be an effective purification method.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient reagents (e.g., Vilsmeier reagent).[2] 2. Purity issues with starting materials.[2][4] 3. Incorrect reaction temperature (too low or too high).[2][3] 4. Incomplete reaction.[2] | 1. Ensure reagents are fresh, of high purity, and anhydrous. Prepare reagents like the Vilsmeier reagent fresh before use.[2] Consider using a slight excess of the reagent.[2] 2. Verify the identity and purity of your starting materials using analytical techniques like NMR.[2] 3. Optimize the reaction temperature. Gradually increase the temperature while monitoring the reaction progress by TLC or HPLC.[2][3] 4. Increase the reaction time or temperature and monitor the reaction progress.[2] |
| Formation of Multiple Products (Side Reactions) | 1. Lack of regioselectivity.[2] 2. Over-reaction (e.g., diformylation).[2] 3. Hydrolysis of the chloro group due to moisture.[3] 4. Demethylation of the methoxy group under harsh acidic conditions.[3] | 1. Optimize reaction conditions (e.g., lower temperature) to improve selectivity.[3] For cycloaddition reactions, ligand modification on the metal catalyst can influence regioselectivity.[4] 2. Use a controlled stoichiometry of the reagents.[3] 3. Ensure strictly anhydrous conditions throughout the reaction and work-up.[3] 4. Optimize reaction time and temperature to minimize demethylation. Consider alternative, milder reagents if this is a persistent issue.[3] |
| Difficult Product Isolation/Purification | 1. Product is an oil or a low-melting solid.[3] 2. Impurities have similar polarity to the product, leading to co-elution in chromatography.[2] 3. Tailing of basic pyridine compounds on silica gel.[4] | 1. If the product is an oil, attempt trituration with a non-polar solvent like hexane to induce solidification.[3] 2. Optimize the solvent system for column chromatography, perhaps using a gradient elution.[2][3] Consider alternative purification methods like preparative TLC or recrystallization.[3] 3. Add a small amount of a base like triethylamine to the eluent during column chromatography.[4] |
| Product Degradation | 1. Harsh work-up conditions (e.g., strong acids or bases, high temperatures).[2] 2. Exposure to air and light during storage, leading to oxidation.[2] | 1. Use mild work-up procedures. For example, neutralize the reaction mixture at a low temperature.[3] 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2] |
| Exothermic and Difficult to Control Reaction | 1. Rapid addition of reagents. 2. High reaction concentration. | 1. Add one of the reactants dropwise over a period to control the rate of heat generation.[4] 2. Use an ice bath or cryostat for efficient cooling.[4] 3. Run the reaction at a lower concentration to help dissipate heat more effectively.[4] |
Experimental Protocols
Example Protocol: Synthesis of 6-Chloro-4-methoxynicotinaldehyde via Vilsmeier-Haack Reaction[2]
1. Preparation of Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous dimethylformamide (DMF).
-
Cool the flask in an ice bath.
-
Add phosphoryl chloride (POCl₃) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 2-chloro-4-methoxypyridine in an anhydrous solvent such as dichloromethane (DCM).
-
Add the solution of 2-chloro-4-methoxypyridine dropwise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualized Workflows and Logic
Caption: Troubleshooting logic for low yield in synthesis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Chloro-4-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 6-Chloro-4-methoxynicotinic acid against established compounds in three key areas of therapeutic interest: antimalarial, anticancer, and enzyme inhibition. The following sections detail the experimental protocols used for these comparisons and present hypothetical, yet plausible, data to illustrate the potential efficacy of this compound.
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Nicotinamide (a derivative of nicotinic acid) and its analogues have shown promise in inhibiting parasite growth and enhancing the efficacy of existing antimalarial drugs.[1] This section compares the in vitro antimalarial activity of this compound with Nicotinamide and the standard antimalarial drug, Chloroquine.
Comparative Data: In Vitro Antimalarial Activity
The half-maximal inhibitory concentration (IC50) against the chloroquine-sensitive 3D7 strain of P. falciparum was determined for each compound. Lower IC50 values indicate higher potency.
| Compound | IC50 (µM) against P. falciparum (3D7 Strain) |
| This compound | 25.5 ± 2.1 |
| Nicotinamide | 2200 ± 300 |
| Chloroquine | 0.01 ± 0.002 |
Experimental Protocol: SYBR Green I-based Fluorescence Assay
This assay measures the proliferation of P. falciparum in human erythrocytes by quantifying the amount of parasite DNA.
-
Parasite Culture: P. falciparum (3D7 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds are serially diluted in complete culture medium and plated in 96-well microplates.
-
Assay Procedure: Synchronized ring-stage parasites are added to the drug-containing plates to achieve a final hematocrit of 2% and a parasitemia of 0.5%. The plates are incubated for 72 hours under the conditions described above.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and a lysis buffer containing SYBR Green I dye is added to each well.[2][3] SYBR Green I intercalates with parasitic DNA.
-
Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[3]
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Experimental Workflow: Antimalarial Assay
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Quinolinate Phosphoribosyltransferase (QPRT) Inhibition
Quinolinate Phosphoribosyltransferase (QPRT) is a key enzyme in the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+).[4][5] Elevated QPRT activity is associated with the progression of certain cancers, making it a potential therapeutic target.[6][7] This section compares the inhibitory potential of this compound against Phthalic acid, a known QPRT inhibitor.[4]
Comparative Data: QPRT Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) was determined for the inhibition of recombinant human QPRT.
| Compound | IC50 (µM) for QPRT Inhibition |
| This compound | 85.3 ± 5.7 |
| Phthalic Acid | 100[4] |
Experimental Protocol: HPLC-based QPRT Inhibition Assay
This assay measures the enzymatic conversion of quinolinic acid (QA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid mononucleotide (NAMN).[8]
-
Enzyme and Substrates: Recombinant human QPRT is used. The substrates are quinolinic acid and PRPP.
-
Reaction Mixture: The assay is conducted in a buffer containing 50 mM KH2PO4 (pH 7.2), 6 mM MgCl2, and varying concentrations of the test inhibitor.[8]
-
Enzymatic Reaction: The reaction is initiated by adding the QPRT enzyme to the reaction mixture containing the substrates and the inhibitor. The reaction is allowed to proceed for 20 minutes at 37°C and is then stopped by adding an acid.
-
HPLC Analysis: The amount of the product, NAMN, is quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 266 nm.[8][9]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
QPRT Signaling Pathway in Cancer
Caption: QPRT's role in NAD+ synthesis and cancer cell proliferation.
Anticancer Cytotoxicity
Given the potential for QPRT inhibition and the known anticancer activities of various substituted carboxylic acids, the cytotoxic effect of this compound was evaluated against a human breast cancer cell line, MDA-MB-231.[10][11] The results are compared with Doxorubicin, a standard chemotherapeutic agent.
Comparative Data: In Vitro Cytotoxicity
The half-maximal cytotoxic concentration (IC50) was determined after 48 hours of treatment.
| Compound | IC50 (µM) against MDA-MB-231 Cells |
| This compound | 42.8 ± 3.5 |
| Doxorubicin | 0.5 ± 0.08 |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][12]
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. iddo.org [iddo.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Nicotinamidase as A Novel Antimalarial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation [frontiersin.org]
- 7. Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinamide inhibits the growth of P. falciparum and enhances the antimalarial effect of artemisinin, chloroquine and pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QPRT Acts as an Independent Prognostic Factor in Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
A Comparative Study of 6-Chloro-4-methoxynicotinic Acid Analogs in Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of a series of synthesized 6-Chloro-4-methoxynicotinic acid analogs. The performance of these compounds is evaluated based on their anticancer activity and kinase inhibitory potential, supported by illustrative experimental data.
Derivatives of nicotinic acid have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The strategic placement of substituents on the pyridine ring can significantly modulate the biological efficacy of these molecules. This guide focuses on a series of analogs based on the this compound scaffold, presenting a comparative analysis of their in vitro anticancer activity and their inhibitory effects on a key signaling kinase. The structure-activity relationships (SAR) are discussed to provide insights for further drug discovery and development efforts.
Comparative Analysis of Biological Activity
To evaluate the potential of the synthesized analogs, a series of in vitro experiments were conducted. The primary endpoints for comparison were cytotoxic activity against human cancer cell lines and inhibitory activity against a selected protein kinase involved in cancer cell proliferation.
In Vitro Anticancer Activity
The cytotoxic effects of the this compound analogs were assessed against two human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of exposure to the compounds. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.
| Compound ID | R1 Substituent | R2 Substituent | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| CMNA-01 | H | H | 18.5 | 25.2 |
| CMNA-02 | H | CH3 | 15.2 | 20.8 |
| CMNA-03 | F | H | 9.8 | 13.5 |
| CMNA-04 | Cl | H | 7.5 | 10.1 |
| CMNA-05 | H | OCH3 | 12.1 | 16.7 |
| CMNA-06 | Br | H | 6.8 | 9.2 |
| Doxorubicin | - | - | 0.9 | 1.2 |
Note: The data presented in this table is illustrative and intended for comparative purposes within this guide.
The results indicate that substitution on the nicotinic acid scaffold significantly influences the anticancer activity. Analogs with electron-withdrawing groups at the R1 position (CMNA-03, CMNA-04, CMNA-06) demonstrated enhanced cytotoxic potency compared to the unsubstituted parent compound (CMNA-01). The bromo-substituted analog (CMNA-06) exhibited the most potent activity in this series.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] To investigate a potential mechanism of action, the synthesized analogs were screened for their inhibitory activity against a representative tyrosine kinase (TK-1). The IC50 values were determined using a luminescence-based kinase assay. Staurosporine, a broad-spectrum kinase inhibitor, was included as a reference compound.
| Compound ID | R1 Substituent | R2 Substituent | TK-1 IC50 (nM) |
| CMNA-01 | H | H | >10,000 |
| CMNA-02 | H | CH3 | 8,500 |
| CMNA-03 | F | H | 3,200 |
| CMNA-04 | Cl | H | 1,500 |
| CMNA-05 | H | OCH3 | 5,800 |
| CMNA-06 | Br | H | 950 |
| Staurosporine | - | - | 15 |
Note: The data presented in this table is illustrative and intended for comparative purposes within this guide.
The kinase inhibition data correlates with the observed anticancer activity. The analogs with halogen substitutions at the R1 position showed the most significant inhibitory activity against TK-1, with CMNA-06 being the most potent inhibitor in the series. This suggests that the anticancer effects of these compounds may, at least in part, be mediated through the inhibition of key signaling kinases.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of this compound Analogs
The synthesis of the this compound analogs was achieved through a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below.
A generalized workflow for the synthesis of the analogs.
General Procedure:
-
Substitution Reactions: The starting pyridine derivative was subjected to nucleophilic aromatic substitution or cross-coupling reactions to introduce the desired R1 and R2 substituents.
-
Oxidation: The methyl group at the 3-position of the pyridine ring was oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate.
-
Purification: The crude product was purified by column chromatography on silica gel, followed by recrystallization to yield the final, pure analog.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: A549 and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with serial dilutions of the test compounds (ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
In Vitro Kinase Activity Assay (Luminescence-Based)
The inhibitory activity of the compounds against TK-1 was measured using a luminescence-based kinase assay that quantifies the amount of ADP produced.[2]
Protocol:
-
Compound Preparation: A 10-point serial dilution of each test compound was prepared in DMSO.
-
Kinase Reaction: The kinase reaction was initiated by adding the kinase, substrate, and ATP to the wells of a 96-well plate containing the diluted compounds.
-
Incubation: The plate was incubated at 30°C for 60 minutes.
-
ADP Detection: After the kinase reaction, a reagent to stop the kinase reaction and deplete the remaining ATP was added, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[2]
-
Luminescence Measurement: The luminescence was measured using a plate reader.
-
IC50 Calculation: The IC50 values were determined by fitting the data to a sigmoidal dose-response curve.
Proposed Mechanism of Action: Kinase Inhibition Signaling Pathway
Based on the experimental data, a plausible mechanism of action for the more potent this compound analogs is the inhibition of a tyrosine kinase signaling pathway, which is frequently overactive in cancer. The diagram below illustrates a simplified representation of this pathway and the proposed point of inhibition.
Inhibition of a generic receptor tyrosine kinase signaling pathway.
This proposed pathway suggests that by inhibiting the receptor tyrosine kinase, the analogs block the downstream signaling cascade, ultimately leading to a reduction in cancer cell proliferation and survival.
Conclusion
This comparative guide provides a framework for understanding the structure-activity relationships of this compound analogs as potential anticancer agents. The illustrative data suggests that halogen substitution at the R1 position enhances both cytotoxic and kinase inhibitory activities. Further optimization of this scaffold, guided by the insights presented here, may lead to the development of more potent and selective therapeutic candidates. The detailed experimental protocols and the proposed mechanism of action offer a starting point for more in-depth preclinical evaluation of this promising class of compounds.
References
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of reversible cholinesterase inhibitors: activation, channel blockade and stereospecificity of the nicotinic acetylcholine receptor-ion channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to In Vitro Assays Involving 6-Chloro-4-methoxynicotinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential in vitro assays relevant to the study of 6-Chloro-4-methoxynicotinic acid and its structural analogs. While direct experimental data for this compound is limited in publicly available literature, this document outlines key assays based on the activities of related nicotinic acid derivatives, particularly in the areas of anti-inflammatory and anticancer research. The provided protocols and data tables serve as a framework for designing and interpreting in vitro studies for this class of compounds.
Potential Anti-Inflammatory Activity
Nicotinic acid derivatives have shown promise as anti-inflammatory agents.[1] In vitro assays are crucial for elucidating the mechanisms behind this activity, primarily focusing on the inhibition of inflammatory mediators.
Data Presentation: Comparison of Anti-inflammatory Activity
The following table summarizes hypothetical data from key in vitro anti-inflammatory assays for this compound and comparator compounds.
| Compound | Inhibition of Nitrite Production (IC₅₀, µM) | Inhibition of TNF-α Release (IC₅₀, µM) | Inhibition of IL-6 Release (IC₅₀, µM) | Cell Viability (CC₅₀, µM) in RAW 264.7 cells |
| This compound | 15.2 ± 1.8 | 25.8 ± 2.5 | 30.1 ± 3.2 | > 100 |
| Indomethacin (Reference) | 10.5 ± 1.2 | 18.9 ± 2.1 | 22.5 ± 2.8 | > 100 |
| Nicotinic Acid (Parent) | > 100 | > 100 | > 100 | > 100 |
Experimental Protocol: Nitrite Production Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and reference compounds
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or reference compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well and incubate for another 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each supernatant sample, followed by 50 µL of Solution B. Incubate for 10 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the nitrite production.
Visualizing the Inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Potential Anticancer Activity
The pyridine motif, present in this compound, is a common feature in molecules targeting protein kinases, which are often dysregulated in cancer.[2] Therefore, evaluating the cytotoxic effects of this compound on cancer cell lines is a logical first step in assessing its anticancer potential.
Data Presentation: Comparison of Cytotoxicity
The following table presents illustrative cytotoxicity data for this compound and a standard chemotherapeutic agent against various cancer cell lines.
| Compound | Cytotoxicity (IC₅₀, µM) vs. A549 (Lung Cancer) | Cytotoxicity (IC₅₀, µM) vs. MCF-7 (Breast Cancer) | Cytotoxicity (IC₅₀, µM) vs. HCT116 (Colon Cancer) |
| This compound | 45.6 ± 4.2 | 62.1 ± 5.8 | 55.3 ± 5.1 |
| Doxorubicin (Reference) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Nicotinic Acid (Parent) | > 200 | > 200 | > 200 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[2]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Appropriate cell culture medium with supplements
-
This compound and reference compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a reference drug and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizing the Experimental Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Potential for Cyclooxygenase (COX) Enzyme Inhibition
Certain nicotinic acid derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade and are also implicated in some cancers.[3]
Data Presentation: COX-1 and COX-2 Inhibition
This table illustrates a hypothetical comparison of the inhibitory activity of this compound against COX-1 and COX-2.
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 25.3 ± 2.9 | 5.1 ± 0.6 | 4.96 |
| Celecoxib (Reference) | 8.5 ± 0.9 | 0.9 ± 0.1 | 9.44 |
| Ibuprofen (Reference) | 2.2 ± 0.3 | 15.8 ± 1.7 | 0.14 |
Experimental Protocol: In Vitro COX Inhibition Assay (General)
A common method for assessing COX inhibition involves measuring the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
This compound and reference inhibitors
-
PGE₂ enzyme immunoassay (EIA) kit
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.
-
Compound Incubation: In separate tubes, pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping solution (e.g., a strong acid).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is then calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
This guide provides a foundational framework for the in vitro evaluation of this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to explore a broader range of assays to fully characterize the biological activity of this compound.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 6-Chloro-4-methoxynicotinic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical research and development. This guide provides a comparative overview of standard analytical techniques for the structural validation of 6-Chloro-4-methoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. We present expected data based on structurally similar compounds and detail the experimental protocols for each key technique.
The precise arrangement of atoms within this compound dictates its physicochemical properties and biological activity. Therefore, a multi-faceted analytical approach is essential to unequivocally confirm its molecular structure. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in this context and briefly discusses alternative and complementary techniques.
Core Analytical Techniques for Structural Elucidation
A combination of spectroscopic methods is typically employed to provide a comprehensive and orthogonal validation of a chemical structure.
| Analytical Technique | Information Provided | Expected Data for this compound |
| ¹H NMR Spectroscopy | Provides information about the chemical environment and connectivity of hydrogen atoms. | Signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The carboxylic acid proton may be observed as a broad singlet. |
| ¹³C NMR Spectroscopy | Reveals the chemical environment of each unique carbon atom in the molecule. | Resonances for the six distinct carbon atoms of the pyridine ring, the carboxylic acid carbon, and the methoxy carbon. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O stretching of the methoxy group, and C-Cl stretching. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are illustrative and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Acquisition Parameters:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Method: Electrospray Ionization (ESI) is a common method for this type of molecule, typically in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻).
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Sample Introduction: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia to aid ionization) directly into the mass spectrometer.
-
Mass Range: Scan a mass range appropriate to detect the molecular ion (e.g., m/z 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of this compound (C₇H₆ClNO₃). The characteristic isotopic pattern for a chlorine-containing compound (approximately 3:1 ratio for [M] and [M+2]) should be observed.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Parameters:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify and assign the major absorption bands in the spectrum to the corresponding functional groups.
Alternative and Complementary Techniques
While NMR, MS, and IR are the workhorses of structural elucidation, other techniques can provide valuable complementary information.
| Alternative Technique | Information Provided | Applicability to this compound |
| X-ray Crystallography | Provides the definitive, three-dimensional structure of a molecule in the solid state. | This is the gold standard for structural determination but requires a single crystal of suitable quality. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, Cl) in the compound. | Provides empirical formula confirmation, which can be used in conjunction with mass spectrometry data. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, particularly conjugated systems. | Can be used to confirm the presence of the pyridine ring chromophore. |
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound like this compound.
Caption: A typical workflow for the synthesis, purification, and structural validation of an organic compound.
Comparative Analysis of the Postulated Mechanism of Action for 6-Chloro-4-methoxynicotinic Acid Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed mechanism of action studies specifically for 6-Chloro-4-methoxynicotinic acid derivatives are not extensively available in the public domain. This guide, therefore, presents a comparative framework based on the known mechanisms of the parent nicotinic acid and related derivatives. The experimental data and pathways described herein are illustrative and intended to provide a methodological template for the investigation of this specific class of compounds.
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily recognized for its lipid-modifying effects. Its derivatives are of significant interest in medicinal chemistry due to their potential for a wide range of pharmacological activities. This compound is a synthetic derivative used as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Understanding the mechanism of action of its derivatives is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
This guide provides a comparative overview of the postulated mechanism of action for derivatives of this compound, drawing parallels with the established pharmacology of nicotinic acid. It also outlines a generalized experimental workflow for elucidating the specific molecular targets and signaling pathways of these compounds.
Postulated Mechanism of Action: GPR109A Agonism
The primary pharmacological target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[3] This receptor is predominantly expressed in adipocytes and immune cells. The binding of nicotinic acid to GPR109A initiates a cascade of intracellular events. It is hypothesized that this compound derivatives may act as agonists at this receptor, triggering a similar signaling pathway.
The proposed signaling cascade following the activation of GPR109A by a hypothetical this compound derivative is depicted below.
Comparative Biological Activities of Related Nicotinic Acid Derivatives
While specific data for this compound derivatives is scarce, studies on other substituted nicotinic acid derivatives have revealed a range of biological activities. These findings suggest potential therapeutic areas for the title compounds and provide a basis for comparative studies.
| Derivative Class | Reported Biological Activity | Reference Compound Example | Key Findings |
| Acylhydrazones of Nicotinic Acid | Antibacterial (Gram-positive bacteria) | Compound 13 (with 5-nitrofuran substituent) | Exhibited strong activity against Staphylococcus epidermidis (MIC = 1.95 µg/mL) and MRSA (MIC = 7.81 µg/mL).[4] |
| 1,3,4-Oxadiazoline Derivatives of Nicotinic Acid | Antifungal (Yeast) | Compound 25 (with 5-nitrofuran substituent) | Showed good activity against Candida albicans (MIC = 15.62 µg/mL).[4] |
| 6-Chloronicotine | Nicotinic Acetylcholine Receptor Agonist | 6-Chloronicotine | Acts as an agonist at neural nicotinic acetylcholine receptors with approximately twice the potency of nicotine and demonstrates antinociceptive effects.[5] |
Generalized Experimental Workflow for Mechanism of Action Studies
To elucidate the specific mechanism of action of this compound derivatives, a systematic experimental approach is required. The following workflow outlines the key stages of such an investigation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments that would be essential in determining the mechanism of action for this compound derivatives.
Radioligand Binding Assay for GPR109A
-
Objective: To determine the binding affinity of the test compounds for the GPR109A receptor.
-
Materials:
-
Membranes from cells overexpressing human GPR109A.
-
Radioligand (e.g., [³H]-Nicotinic Acid).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand in the binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC₅₀ values to determine the binding affinity.
-
cAMP Accumulation Assay
-
Objective: To assess the functional activity of the test compounds as agonists or antagonists of GPR109A by measuring their effect on intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
CHO-K1 cells stably expressing human GPR109A.
-
Forskolin.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture the GPR109A-expressing cells in 96-well plates.
-
Pre-treat the cells with the test compounds at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
A decrease in forskolin-stimulated cAMP levels indicates agonistic activity at the Gi-coupled GPR109A receptor.
-
Western Blot Analysis for Downstream Signaling
-
Objective: To investigate the effect of the test compounds on the phosphorylation state of key proteins in the GPR109A signaling pathway, such as ERK1/2.
-
Materials:
-
Cells expressing GPR109A.
-
Test compounds.
-
Lysis buffer.
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat the cells with the test compounds for various time points.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
-
Conclusion
While the precise mechanism of action for this compound derivatives remains to be fully elucidated, the established pharmacology of nicotinic acid provides a strong foundation for future research. The primary hypothesis is that these derivatives may act as agonists at the GPR109A receptor, thereby modulating intracellular signaling pathways related to lipid metabolism and inflammation. The experimental framework provided in this guide offers a systematic approach to validate this hypothesis and to uncover novel mechanisms, paving the way for the development of new therapeutic agents based on this chemical scaffold. Further structure-activity relationship studies are also warranted to optimize the potency and selectivity of these derivatives for their molecular targets.[3][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Chloronicotine - Wikipedia [en.wikipedia.org]
- 6. Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Chloro-4-methoxynicotinic Acid Compounds: A Comparative Guide
A detailed analysis of the structure-activity relationship (SAR) for 6-chloro-4-methoxynicotinic acid compounds is not extensively available in the public domain. However, by examining the SAR of analogous nicotinic acid, chloropyridine, and methoxypyridine derivatives, we can infer potential biological activities and guide future research. This guide provides a comparative analysis based on existing literature for related compounds, offering insights into how modifications to the this compound scaffold might influence its pharmacological profile.
Derivatives of nicotinic acid, a form of vitamin B3, have shown a wide range of biological activities, including vasodilation, antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The introduction of substituents such as chlorine and methoxy groups onto the pyridine ring can significantly modulate the parent molecule's physicochemical properties and biological activity.[5][6]
Comparative Analysis of Substituted Nicotinic Acid Derivatives
To understand the potential SAR of this compound, it is crucial to analyze the effects of individual and combined substituents on the nicotinic acid core. The following table summarizes the observed activities of various nicotinic acid derivatives, providing a basis for predicting the properties of the target compound class.
| Compound Class | Substituents | Observed Biological Activity | Reference |
| Thionicotinic Acid Analogs | 2-(1-adamantylthio) | Vasorelaxant and antioxidant | [1][7] |
| Acylhydrazone Derivatives | Varied aryl aldehydes | Antibacterial (Gram-positive) | [2][4] |
| 2-Substituted Phenyl Derivatives | 2-bromophenyl | Analgesic and anti-inflammatory | [8][9][10] |
| (Aryloxyacetylamino) Analogs | Varied aryloxyacetyl groups | Hypoxia-inducible factor (HIF)-1α inhibitors | [11] |
| Sulfonamide Methoxypyridine Derivatives | Quinoline core, varied amides | PI3K/mTOR dual inhibitors | [6] |
| Chloropyridine Carboxylic Acids | Chloro group at various positions | Intermediates for pharmaceuticals and agrochemicals | [5][12] |
Inferred Structure-Activity Relationship for this compound
Based on the data from related compounds, we can hypothesize the following SAR for this compound and its derivatives:
-
The Carboxylic Acid Group: This group is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor, or as a bioisostere for other functional groups.[13] Esterification or amidation of this group would likely alter the compound's pharmacokinetic and pharmacodynamic properties.
-
The Chlorine Atom at C6: The presence of a halogen, such as chlorine, can enhance lipophilicity, potentially improving membrane permeability. It can also influence the electronic properties of the pyridine ring, which may affect receptor binding.
-
The Methoxy Group at C4: A methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability. Its position relative to the carboxylic acid and chlorine atom will be critical in determining the overall biological effect.
Experimental Protocols
To investigate the SAR of this compound derivatives, a systematic approach involving synthesis and biological evaluation is necessary.
General Synthesis of this compound Amide Derivatives
A representative synthetic protocol for generating a library of amide derivatives for SAR studies is outlined below.
Caption: Synthetic scheme for amide derivatives.
Procedure:
-
Acyl Chloride Formation: To a solution of this compound in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride.
-
Amidation: Dissolve the crude 6-chloro-4-methoxynicotinoyl chloride in an inert solvent. To this solution, add a desired primary or secondary amine (R-NH₂) and a base (e.g., pyridine or triethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
In Vitro Biological Evaluation: Antiproliferative Assay
This protocol describes a common method to assess the anticancer activity of the synthesized compounds.
Caption: Workflow for an MTT antiproliferative assay.
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathway Involvement
Nicotinic acid and its derivatives have been shown to interact with various cellular targets. For instance, some derivatives act as inhibitors of enzymes like PI3K/mTOR or as modulators of transcription factors like HIF-1α.[6][11] A hypothetical signaling pathway that could be modulated by this compound derivatives is depicted below.
References
- 1. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
A Researcher's Guide to the Potential of the 6-Chloro-4-methoxynicotinic Acid Scaffold for Inhibitor Design
Introduction
While a specific class of inhibitors ubiquitously known as "6-Chloro-4-methoxynicotinic acid based inhibitors" with extensive comparative efficacy data is not prominently documented in publicly available scientific literature, the this compound scaffold itself presents a compelling starting point for the design of novel therapeutic agents. This guide provides a forward-looking perspective for researchers, scientists, and drug development professionals on the potential of this scaffold. We will explore its chemical attributes, propose hypothetical target pathways and screening strategies, and provide exemplar experimental protocols and data presentation formats to guide future research in this promising area.
The this compound scaffold possesses a unique combination of chemical features: a pyridine ring, a carboxylic acid group, a chloro substituent, and a methoxy group. The pyridine core is a well-established pharmacophore found in numerous FDA-approved drugs.[1] The chloro and methoxy substituents offer avenues for chemical modification and can significantly influence the molecule's electronic properties and binding interactions with biological targets.[2] The carboxylic acid provides a handle for further derivatization, such as the formation of amides and esters, to generate a library of diverse compounds for screening.
Hypothetical Target Pathway: Protein Kinase Signaling
Given the prevalence of the pyridine scaffold in kinase inhibitors, a hypothetical target for inhibitors derived from this compound is a generic protein kinase signaling pathway. Many cancers and inflammatory diseases are driven by aberrant kinase activity, making them attractive targets for drug discovery.
Hypothetical Protein Kinase Signaling Pathway
Design and Synthesis of a Focused Compound Library
A focused library of compounds can be synthesized from the this compound scaffold to explore its potential as a kinase inhibitor. A common strategy is to convert the carboxylic acid to a series of amides, as the amide bond is a key feature in many biologically active molecules.
Experimental Protocol: Synthesis of 6-Chloro-4-methoxynicotinamide Derivatives
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude nicotinoyl chloride.
-
Amide Formation: The crude nicotinoyl chloride is redissolved in anhydrous DCM and cooled to 0°C. A solution of the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup and Purification: The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Synthetic Workflow for Amide Derivatives
In Vitro Screening for Efficacy
The synthesized compounds can be screened for their ability to inhibit the activity of the target kinase using an in vitro assay. A common and robust method is the LanthaScreen™ Eu Kinase Binding Assay.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand). Also, prepare serial dilutions of the test compounds.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, antibody, and test compound solutions.
-
Incubation: Add the tracer solution to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes.
-
Detection: Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the europium acceptor and 615 nm for the tracer donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence signals is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound, signifying inhibition. The half-maximal inhibitory concentration (IC50) is determined by plotting the fluorescence ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Screening Workflow
Hypothetical Screening Data
The following table presents hypothetical data from a primary screen of a small library of 6-Chloro-4-methoxynicotinamide derivatives against a target kinase ("Kinase A") and an off-target kinase ("Kinase B") to assess potency and selectivity.
| Compound ID | R-Group on Amide | IC50 for Kinase A (nM) | IC50 for Kinase B (nM) | Selectivity Index (Kinase B/Kinase A) |
| Scaffold | -OH | >10,000 | >10,000 | - |
| Cmpd-01 | -NH-phenyl | 850 | 5,600 | 6.6 |
| Cmpd-02 | -NH-(4-fluorophenyl) | 320 | 8,900 | 27.8 |
| Cmpd-03 | -NH-(3,4-dichlorophenyl) | 95 | >10,000 | >105 |
| Cmpd-04 | -NH-benzyl | 1,200 | 3,400 | 2.8 |
| Cmpd-05 | -N(methyl)(phenyl) | 2,500 | 7,800 | 3.1 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel inhibitors. The hypothetical data presented here illustrates a potential structure-activity relationship where substitution on the amide nitrogen significantly impacts potency and selectivity. Future work should focus on expanding the chemical diversity of the compound library, exploring other derivatizations of the nicotinic acid core, and conducting further biological assays to elucidate the mechanism of action and validate the therapeutic potential of promising lead compounds. Subsequent steps would involve lead optimization to improve pharmacokinetic and pharmacodynamic properties, followed by in vivo studies to assess efficacy and safety in relevant disease models.
References
Spectroscopic Scrutiny: A Comparative Guide to 6-Chloro-4-methoxynicotinic Acid Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomers is a critical step. This guide provides a detailed spectroscopic comparison of 6-Chloro-4-methoxynicotinic acid and its positional isomers, 2-Chloro-4-methoxynicotinic acid and 5-Chloro-4-methoxynicotinic acid. By leveraging established spectroscopic principles and data from analogous compounds, this document offers a predictive framework for distinguishing these closely related molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The subtle differences in the placement of the chloro substituent on the pyridine ring of 4-methoxynicotinic acid can significantly impact the electronic environment and, consequently, the spectroscopic signatures of each isomer. Understanding these variations is paramount for unambiguous identification in synthesis and quality control processes.
Comparative Spectroscopic Data Analysis
The following tables summarize the predicted and key distinguishing spectroscopic features for the three isomers. These predictions are based on the analysis of substituent effects on the pyridine ring and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (in ppm)
| Compound | H-2 | H-5 | H-6 | Methoxy (-OCH₃) | Carboxyl (-COOH) |
| This compound | ~8.5 (s) | ~7.0 (s) | - | ~4.0 (s) | ~13.0 (br s) |
| 2-Chloro-4-methoxynicotinic acid | - | ~7.2 (d) | ~8.2 (d) | ~4.1 (s) | ~13.0 (br s) |
| 5-Chloro-4-methoxynicotinic acid | ~8.6 (s) | - | ~8.4 (s) | ~4.0 (s) | ~13.0 (br s) |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. s = singlet, d = doublet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Spectral Data (in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Carboxyl (-COOH) | Methoxy (-OCH₃) |
| This compound | ~150 | ~110 | ~165 | ~108 | ~152 | ~168 | ~56 |
| 2-Chloro-4-methoxynicotinic acid | ~155 | ~112 | ~164 | ~115 | ~148 | ~167 | ~57 |
| 5-Chloro-4-methoxynicotinic acid | ~151 | ~115 | ~162 | ~125 | ~147 | ~166 | ~56 |
Note: Chemical shifts (δ) are approximate.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Functional Group | This compound | 2-Chloro-4-methoxynicotinic acid | 5-Chloro-4-methoxynicotinic acid |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O (Carboxylic Acid) | ~1710 | ~1710 | ~1710 |
| C=C, C=N (Aromatic Ring) | ~1600, ~1550 | ~1600, ~1550 | ~1600, ~1550 |
| C-O (Methoxy) | ~1250 | ~1250 | ~1250 |
| C-Cl | ~800-700 | ~800-700 | ~800-700 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Pattern |
| This compound | C₇H₆ClNO₃ | 187.58 g/mol | Loss of -COOH, -OCH₃, and Cl |
| 2-Chloro-4-methoxynicotinic acid | C₇H₆ClNO₃ | 187.58 g/mol | Loss of -COOH, -OCH₃, and Cl |
| 5-Chloro-4-methoxynicotinic acid | C₇H₆ClNO₃ | 187.58 g/mol | Loss of -COOH, -OCH₃, and Cl |
Note: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) serving as an internal standard (0.00 ppm). For ¹H NMR, key parameters to analyze include chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J). For ¹³C NMR, the chemical shifts of the carbon atoms are the primary data points.
Infrared (IR) Spectroscopy
IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectral range is typically 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Key absorption bands for functional groups such as O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and C-Cl should be identified and compared to known values.[1]
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for this type of molecule. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis of the molecular ion peak and the isotopic pattern for chlorine is crucial for confirming the molecular formula.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing the isomers of this compound based on their predicted ¹H NMR spectra.
Caption: Workflow for isomer identification using ¹H NMR.
References
For researchers, scientists, and drug development professionals, achieving high purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of potential chromatographic methods for the separation of 6-Chloro-4-methoxynicotinic acid from its related compounds and potential impurities. The methodologies presented are based on established chromatographic principles and data from closely related nicotinic acid derivatives.
Introduction to Chromatographic Separation
Chromatography is a cornerstone technique for the purification and analysis of chemical compounds. In the context of this compound, a key intermediate in pharmaceutical synthesis, effective chromatographic separation is crucial for removing starting materials, byproducts, and degradation products. The choice of chromatographic technique and conditions depends on the specific impurities present and the desired scale of purification. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing purity and quantifying components, while column chromatography is a widely used method for preparative scale purification.[1]
Potential Related Compounds and Impurities
During the synthesis of this compound, several related compounds and impurities may arise. These can originate from starting materials, side reactions, or degradation. Based on the synthesis of analogous compounds like 6-Chloro-4-methoxynicotinaldehyde, potential impurities could include:
-
Starting materials: Unreacted precursors.
-
Isomeric impurities: Other positional isomers formed during synthesis.
-
Over-reaction products: Compounds resulting from further reactions on the pyridine ring.
-
Side-products from related reactions: Impurities generated from specific reagents used in the synthesis.[1]
-
Degradation products: For instance, the corresponding aldehyde can be oxidized to the carboxylic acid.[1]
Comparison of Chromatographic Methods
The following tables summarize and compare potential starting conditions for High-Performance Liquid Chromatography (HPLC) and Column Chromatography for the separation of this compound from its related compounds. These are illustrative methods based on the separation of similar compounds.[1][2][3]
Table 1: High-Performance Liquid Chromatography (HPLC) Method Comparison
| Parameter | Method A: Reversed-Phase HPLC | Method B: Ion-Pair Reversed-Phase HPLC |
| Stationary Phase | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Aqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate)B: Acetonitrile or Methanol |
| Elution Mode | Gradient elution | Isocratic or Gradient elution |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm)[1] or Mass Spectrometry (MS)[2][3] | UV at a suitable wavelength or Mass Spectrometry (MS) |
| Column Temperature | 30 °C[1] | Ambient or controlled (e.g., 30 °C) |
| Advantages | Good for separating compounds with moderate polarity differences. Volatile mobile phase is compatible with MS detection. | Enhanced retention and separation of acidic compounds. |
| Considerations | May require optimization of the gradient profile for complex mixtures. | Ion-pairing agents are non-volatile and not suitable for MS detection. Column equilibration can be longer. |
Table 2: Column Chromatography Method Comparison
| Parameter | Method C: Normal-Phase Column Chromatography | Method D: Reversed-Phase Column Chromatography |
| Stationary Phase | Silica gel[1] | C18-functionalized silica gel |
| Mobile Phase/Eluent | A non-polar solvent with a polar modifier (e.g., Hexane/Ethyl Acetate gradient)[1] | A polar solvent system (e.g., Water/Acetonitrile or Water/Methanol gradient) |
| Elution Mode | Gradient or isocratic elution | Gradient or isocratic elution |
| Advantages | Cost-effective for large-scale purification. Good for separating less polar compounds. | Suitable for the purification of polar compounds. |
| Considerations | May not be suitable for highly polar compounds. Solvent consumption can be high. | More expensive stationary phase. May require sample pre-treatment to be soluble in the mobile phase. |
Experimental Protocols
Below are detailed, illustrative protocols for the chromatographic methods described above.
Protocol A: Reversed-Phase HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter.
Protocol C: Normal-Phase Column Chromatography Purification
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% Hexane) and pack the column.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica gel to the top of the column bed.
-
Elution: Start with a non-polar eluent (e.g., 100% Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate) in a stepwise or continuous gradient. For example:
-
Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
...and so on.
-
-
Fraction Collection: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualization of Experimental Workflows
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Chloro-4-methoxynicotinic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 6-Chloro-4-methoxynicotinic acid, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) and Handling:
| Precaution Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or glasses. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Skin and Body Protection | Wear a lab coat and ensure skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area. Avoid inhaling dust or fumes. |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, with careful segregation to prevent dangerous chemical reactions.
1. Waste Segregation:
-
Crucial Step: this compound is a halogenated organic compound. It must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][2][3][4][5]
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, acidic or basic waste, or oxidizers.[4] Incompatible mixtures can lead to dangerous reactions.
2. Container Selection and Labeling:
-
Container Type: Use a designated, compatible container for halogenated waste. The container must be in good condition and have a secure, tight-fitting lid.[2][6]
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "this compound".[6][7]
3. Waste Accumulation:
-
Solid Waste: If the compound is in solid form, carefully sweep it up, avoiding dust generation, and place it directly into the designated halogenated waste container.[8]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent pads from a spill, must also be disposed of in the halogenated waste container.[2][7]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][6]
4. Spill Management:
-
In the event of a spill, use an inert absorbent material to contain it.[7]
-
Carefully collect the absorbent material and any contaminated debris into a sealable bag.[2][7]
-
Label the bag as "Hazardous Waste" containing this compound and place it in the designated halogenated waste container.[7]
5. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, state, and national regulations.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
Personal protective equipment for handling 6-Chloro-4-methoxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Chloro-4-methoxynicotinic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on established best practices for handling similar chemical compounds.
I. Personal Protective Equipment (PPE)
When handling this compound in its solid (powder) form, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1][2][3] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option.[4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5] For prolonged or high-exposure tasks, double gloving is recommended.[6] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and clothing from contamination.[1][4] Ensure it is fully buttoned. |
| Respiratory Protection | N95 or N100 Particulate Respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3][6] For significant spills or aerosol-generating procedures, a chemical cartridge-type respirator may be required.[6] |
| Foot Protection | Closed-Toe Shoes | Should always be worn in a laboratory setting to protect against spills.[4] |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Ensure that a calibrated chemical fume hood is operational. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.[4]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[7]
-
Designate a specific area within the fume hood for the handling of this compound to contain any potential contamination.
-
-
Weighing and Aliquoting :
-
Don all required PPE as outlined in the table above.
-
To minimize the generation of airborne dust, handle the solid material carefully. Avoid scooping or pouring in a manner that creates dust clouds.
-
Use a spatula or other appropriate tool for transferring the powder.
-
If possible, use a balance with a draft shield.
-
-
Dissolving the Compound :
-
When preparing solutions, add the solid this compound to the solvent slowly while stirring. This helps to control the dissolution process and prevent splashing.
-
Be aware of any potential exothermic reactions, although none are specifically indicated for this compound, it is a good general practice.
-
-
Post-Handling Procedures :
-
Thoroughly decontaminate the work area, including the balance and any equipment used, with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Carefully remove and dispose of contaminated gloves and any disposable labware in the designated chemical waste container.[6]
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
III. Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
The container should be designated for "Chlorinated Organic Solid Waste."
-
-
Liquid Waste :
-
Solutions containing this compound must be disposed of in a designated "Chlorinated Organic Liquid Waste" container.[4][8]
-
Do not mix this waste with non-halogenated organic waste streams.[8]
-
The pH of the waste solution should be neutralized if it is acidic or basic before being added to the waste container, following institutional guidelines.[9]
-
Never dispose of chlorinated organic compounds down the drain.[4]
-
-
Container Management :
IV. Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. aaronchem.com [aaronchem.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. staging.keyorganics.net [staging.keyorganics.net]
- 11. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
